Technical Documentation Center

JTV-803 free base Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: JTV-803 free base
  • CAS: 247131-06-2

Core Science & Biosynthesis

Foundational

JTV-803 Free Base: Mechanism of Action and Pharmacodynamics in the Coagulation Cascade

Executive Summary The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders. Among the highly selective synthetic inhibitors, JTV-803 (4-[(2-amidino-1,2,3,4-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders. Among the highly selective synthetic inhibitors, JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) represents a critical milestone in understanding Factor Xa (FXa) inhibition. While frequently formulated as a monomethanesulfonate trihydrate to enhance aqueous solubility[1], the active pharmacological moiety is the JTV-803 free base.

This technical whitepaper explores the precise molecular mechanism of action of the JTV-803 free base within the coagulation cascade. By dissecting its unique capacity to suppress bulk thrombin generation while preserving the initial thrombin forming time ( T50​ ), we provide researchers and drug developers with a comprehensive guide to its pharmacodynamics, supported by self-validating experimental protocols.

Molecular Target: The Prothrombinase Complex Convergence

The coagulation cascade is an amplification network that converges at the activation of Factor X to FXa. FXa, when complexed with nonenzymatic cofactor Va, calcium ions ( Ca2+ ), and anionic phospholipid surfaces, forms the prothrombinase complex [1]. This complex is responsible for the rapid proteolytic cleavage of prothrombin (Factor II) into active thrombin (Factor IIa).

JTV-803 free base acts as a highly potent, competitive inhibitor of the human FXa active site. It binds directly to the catalytic pocket of FXa, independent of Antithrombin III (ATIII)[2]. In vitro kinetic studies demonstrate that JTV-803 possesses a Ki​ value of 0.019 μM and an IC50​ of 0.081 μM for human FXa[3]. Crucially, the molecule exhibits exceptional selectivity—it is over 100 times more selective for FXa than for other serine proteases such as thrombin, plasmin, and trypsin[3].

CoagulationCascade FXII Factor XIIa FXI Factor XIa FXII->FXI FIX Factor IXa FXI->FIX FXa Factor Xa (Prothrombinase Complex) FIX->FXa Intrinsic TF_FVIIa TF / Factor VIIa TF_FVIIa->FXa Extrinsic Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin JTV803 JTV-803 Free Base JTV803->FXa Competitive Inhibition

Diagram 1: Coagulation cascade showing JTV-803 competitive inhibition at the Factor Xa node.

The "Initial Thrombin" Phenomenon: Efficacy without Bleeding

A major limitation of early anticoagulants (e.g., heparins, direct thrombin inhibitors like argatroban) is the elevated risk of hemorrhagic events. JTV-803 demonstrates a unique pharmacodynamic profile that mitigates this risk.

During hemostasis, a trace amount of "initial thrombin" is generated immediately upon vascular injury. This initial burst is absolute necessary to activate platelets via Protease-Activated Receptors (PARs). Research indicates that while JTV-803 suppresses total bulk thrombin generation by ~75.7% (at 0.18 μM ), it does not significantly prolong the initial thrombin forming time ( T50​ ) [4].

By sparing the T50​ , JTV-803 allows primary hemostasis (platelet plug formation) to proceed normally, while effectively preventing the massive thrombin burst required for pathological thrombosis[4].

Quantitative Pharmacodynamic Comparison

The following table summarizes the differential effects of JTV-803 compared to Argatroban (a direct thrombin inhibitor) and DX-9065a (another FXa inhibitor) on thrombin generation parameters[4],[3].

CompoundTarget Ki​ / IC50​ ( μM )Total Thrombin SuppressionEffect on T50​ (Initial Thrombin)Platelet Aggregation
JTV-803 Factor Xa Ki​ : 0.019[3]75.7% (at 0.18 μM )Unaffected Preserved
DX-9065a Factor Xa Ki​ : ~0.04173.9% (at 0.20 μM )UnaffectedPreserved
Argatroban Thrombin (FIIa) Ki​ : ~0.03936.0% (at 0.19 μM )Significantly Prolonged Inhibited

Self-Validating Experimental Protocols

To accurately assess the mechanism of action of JTV-803, researchers must utilize assays that differentiate between rate of initial generation and total enzymatic capacity. The following protocols are engineered with built-in validation steps to ensure data integrity.

Protocol A: Chromogenic Determination of FXa Competitive Inhibition ( Ki​ )

Objective: Validate the competitive nature of JTV-803 free base binding to FXa. Causality & Logic: To prove competitive inhibition, the maximum velocity ( Vmax​ ) of the enzyme must remain constant while the Michaelis constant ( Km​ ) increases in the presence of the inhibitor. This requires a matrix of varying substrate and inhibitor concentrations.

  • Reagent Preparation: Prepare human FXa (0.5 nM final) in Tris-HCl buffer (pH 7.4, containing 0.1% BSA to prevent non-specific plastic binding). Prepare JTV-803 free base in DMSO, diluting to final well concentrations of 0, 10, 20, and 40 nM.

  • Substrate Titration: Prepare the chromogenic substrate S-2222 (benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide) at varying concentrations (50, 100, 200, 400 μM ).

  • Incubation: Pre-incubate FXa with JTV-803 for exactly 10 minutes at 37°C. Validation Step: A 10-minute pre-incubation ensures steady-state binding is achieved before substrate competition begins.

  • Initiation & Kinetic Reading: Add S-2222 to initiate the reaction. Continuously monitor absorbance at 405 nm for 15 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities ( v0​ ) using a Dixon plot (1/v vs. [I]) and a Lineweaver-Burk plot (1/v vs. 1/[S]). Intersection of lines on the y-axis of the Lineweaver-Burk plot mathematically validates competitive inhibition.

Protocol B: Calibrated Automated Thrombogram (CAT) for T50​ Measurement

Objective: Quantify the effect of JTV-803 on initial thrombin generation time versus total endogenous thrombin potential (ETP). Causality & Logic: Standard clotting times (like aPTT or PT) only measure the time to fibrin formation (representing ~5% of total thrombin). The CAT assay uses a slow-cleaving fluorogenic substrate to continuously monitor thrombin generation over time, allowing precise calculation of T50​ (time to 50% of peak thrombin)[4].

  • Plasma Preparation: Obtain platelet-poor plasma (PPP) from healthy donors using 3.2% sodium citrate.

  • Spiking: Spike PPP with JTV-803 free base (0.1 to 1.0 μM ). Include a vehicle control (DMSO <0.1% final).

  • Trigger Reagent: Add a low-concentration Tissue Factor (TF) reagent (e.g., 1 pM final) and synthetic phospholipids (4 μM ). Validation Step: Using low TF (1 pM) rather than high TF (20 pM) ensures the assay relies on the intrinsic amplification loop, making it highly sensitive to FXa inhibitors.

  • Fluorogenic Initiation: Dispense the fluorogenic substrate (Z-Gly-Gly-Arg-AMC) combined with CaCl2​ to overcome citrate anticoagulation and initiate the cascade.

  • Fluorescence Monitoring: Read fluorescence (Ex: 390 nm, Em: 460 nm) every 20 seconds for 60 minutes.

  • Analysis: Software calculates the first derivative of the fluorescence curve to yield a thrombin generation curve (nM thrombin vs. time). Extract T50​ and Peak Thrombin.

Workflow Step1 Plasma Prep (Citrated PPP) Step2 Inhibitor Spiking (JTV-803 vs Control) Step1->Step2 Step3 Cascade Initiation (1 pM TF + Phospholipids + Ca2+) Step2->Step3 Step4 Fluorogenic Substrate Cleavage Monitoring Step3->Step4 Step5 Data Extraction (T50 & Peak Thrombin) Step4->Step5

Diagram 2: Experimental workflow for Calibrated Automated Thrombogram (CAT) validation.

In Vivo Efficacy: DIC Models and ATIII Preservation

Beyond standard thrombosis models, JTV-803 has shown profound efficacy in severe systemic coagulation disorders, specifically Disseminated Intravascular Coagulation (DIC).

In rat models of DIC induced by either Tissue Factor (TF) or Lipopolysaccharides (LPS), JTV-803 demonstrated dose-dependent rescue of subjects[2]. Notably, in the highly lethal LPS-induced DIC model (which simulates severe sepsis), administration of JTV-803 reduced the mortality rate to zero, outperforming Low Molecular Weight Heparin (LMWH)[2].

The ATIII Sparing Mechanism: Heparins and LMWH exert their anticoagulant effect by binding to and consuming Antithrombin III (ATIII). In severe DIC, endogenous ATIII is rapidly depleted, rendering heparin-based therapies ineffective (heparin resistance). Because JTV-803 is a direct FXa inhibitor, its mechanism of action is completely independent of ATIII[2]. Consequently, plasma ATIII activity remains significantly higher in subjects treated with JTV-803 compared to LMWH, preserving the body's natural anticoagulant defense system and improving overall prognosis[2].

Conclusion

The JTV-803 free base is a paradigm-defining molecule in the study of coagulation. By acting as a highly selective, competitive inhibitor of Factor Xa, it successfully uncouples the suppression of pathological thrombin generation from the inhibition of initial hemostatic thrombin ( T50​ ). This mechanistic nuance—sparing early platelet activation while preventing runaway fibrin formation—highlights the sophisticated pharmacodynamics required for next-generation antithrombotics. Furthermore, its ATIII-independent action provides a distinct pharmacological advantage in consumptive coagulopathies like DIC.

References

  • Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests. Clinical and Applied Thrombosis/Hemostasis. 5

  • Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models. Blood Coagulation & Fibrinolysis. 2

  • Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis. Journal of Thrombosis and Haemostasis. 4

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. European Journal of Pharmacology. 3

  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring. Journal of Medicinal Chemistry. 1

Sources

Exploratory

JTV-803: Structural Elucidation and Pharmacological Profiling of a Selective Factor Xa Inhibitor

Executive Summary The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thromboembolic disorders. Among the targeted agents, JTV-803 emerges as a highly potent, synthetic, comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thromboembolic disorders. Among the targeted agents, JTV-803 emerges as a highly potent, synthetic, competitive inhibitor of human Factor Xa (FXa)[1][2]. This technical whitepaper delineates the precise chemical structure of the JTV-803 free base, distinguishes it from its commonly utilized mesylate salt form, and provides a comprehensive overview of its mechanism of action, quantitative binding kinetics, and validated experimental protocols for in vitro evaluation.

Chemical Identity and Structural Elucidation

In pharmacological research, distinguishing between a compound's free base and its salt form is critical for accurate molarity calculations, solubility assessments, and assay design.

The Free Base Structure

The free base of JTV-803 represents the un-ionized, pharmacologically active moiety that directly interacts with the active site of Factor Xa.

  • Systematic IUPAC Name: 4-piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-[3]

  • Molecular Formula: C₂₂H₂₇N₅O₃[3]

  • Molecular Weight: 409.48 g/mol [3]

  • SMILES String: c1cc(cc2CN(CCc12)C(=N)N)OCC3(CCN(CC3)c4ccncc4)C(=O)O[3]

The Mesylate Salt Form

For enhanced aqueous solubility and formulation stability, JTV-803 is predominantly synthesized and distributed as a monomethanesulfonate (mesylate) salt[3].

  • Salt Molecular Formula: C₂₂H₂₇N₅O₃ · CH₄O₃S (Aggregate: C₂₃H₃₁N₅O₆S)[3][4]

  • Salt Molecular Weight: 505.59 g/mol (often rounded to 505.6 g/mol )[3][4]

Causality in Experimental Choice: When preparing stock solutions for in vitro assays, researchers must account for the 96.11 g/mol mass contribution of the methanesulfonate counterion[3]. Failing to adjust for the salt multiplier will result in a ~19% deficit in the actual concentration of the active free base, artificially inflating the apparent IC₅₀ values.

Mechanism of Action: Factor Xa Inhibition

Factor Xa occupies a pivotal position in the coagulation cascade, serving as the convergence point for both the intrinsic and extrinsic pathways[5]. By assembling into the prothrombinase complex with Factor Va, calcium, and phospholipids, FXa catalyzes the conversion of prothrombin to thrombin, which subsequently cleaves fibrinogen into fibrin to form a clot[5].

JTV-803 functions as a direct, competitive inhibitor of FXa[2]. Unlike indirect inhibitors (e.g., heparins) that require antithrombin as a cofactor, JTV-803 binds directly to the active site pocket of free and clot-bound FXa, effectively arresting the amplification phase of thrombin generation[1][5].

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active Enzyme) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Prothrombinase Complex JTV803 JTV-803 (Direct Inhibitor) JTV803->FactorXa Competitive Inhibition Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Fig 1. The coagulation cascade highlighting the targeted inhibition of Factor Xa by JTV-803.

Quantitative Pharmacological Profile

JTV-803 demonstrates profound selectivity and potency. It is reported to be over 100 times more selective for human Factor Xa compared to other serine proteases[2].

Table 1: Physicochemical and Pharmacodynamic Properties
ParameterValueReference / Context
Free Base Molecular Weight 409.48 g/mol Un-ionized active moiety[3]
Mesylate Salt Molecular Weight 505.59 g/mol Standard commercial formulation[3][4]
Target Human Factor XaSerine protease in coagulation[2]
Inhibition Type CompetitiveDirect active-site binding[2]
Kᵢ (Inhibition Constant) 0.019 µM (19 nM)High-affinity binding[2][5]
IC₅₀ (Half-Maximal Inhibition) 0.081 µM (81 nM)Under standard amidolytic assay conditions[2]

Experimental Methodologies: Anti-Factor Xa Amidolytic Assay

To validate the potency of JTV-803 in vitro, researchers utilize a chromogenic anti-FXa amidolytic assay[1][5]. This protocol is a self-validating system: the cleavage of a specific chromogenic substrate by uninhibited FXa releases p-nitroaniline (pNA), which absorbs light at 405 nm. The reduction in absorbance directly correlates with the concentration of the inhibitor.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of JTV-803 mesylate in 100% DMSO. (Ensure calculations use the 505.59 g/mol MW).

    • Dilute the stock in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4) to create a concentration gradient (e.g., 0.001 µM to 10 µM).

  • Enzyme Incubation:

    • In a 96-well microtiter plate, add 50 µL of purified human Factor Xa (final concentration ~1 nM) to 25 µL of the JTV-803 dilutions.

    • Causality Check: Incubate for 15 minutes at 37°C to allow the competitive equilibrium between the enzyme and inhibitor to establish before introducing the substrate[1].

  • Substrate Addition:

    • Add 25 µL of a highly specific FXa chromogenic substrate (e.g., S-2222) to initiate the reaction.

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader.

    • Measure the change in absorbance at 405 nm continuously for 10 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) of the reaction for each well.

    • Plot fractional activity ( Vi​/V0​ ) against the log concentration of JTV-803 to derive the IC₅₀ using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation, factoring in the substrate's Km​ .

AssayWorkflow Step1 1. Prepare JTV-803 Dilutions (DMSO/Buffer) Step2 2. Incubate with Human Factor Xa (15 min) Step1->Step2 Step3 3. Add Chromogenic Substrate (S-2222) Step2->Step3 Step4 4. Kinetic Read at 405 nm (pNA release) Step3->Step4 Step5 5. Non-linear Regression (IC50 / Ki Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the chromogenic anti-FXa amidolytic assay.

References

  • BenchChem. "Jtv-803 | 247131-79-9 | Benchchem: Chemical Structure and Properties." BenchChem,
  • Global Substance Registration System (GSRS). "JTV-803 - gsrs: Chemical Structure.
  • Tobu, M., et al. "Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests." Clinical and Applied Thrombosis/Hemostasis, PubMed (NIH), Oct 2002,
  • MedChemExpress. "human-factor-alpha-xiia | MedChemExpress (MCE) Life Science Reagents." MedChemExpress,
  • IMR Press. "Factor Xa inhibitors: new anti-thrombotic agents and their characteristics." IMR Press,

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of JTV-803 Free Base: A Technical Guide

Executive Summary & Molecular Profile The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders, moving away from indirect inhibitors that rely on antithrombin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profile

The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders, moving away from indirect inhibitors that rely on antithrombin III or vitamin K antagonism[1]. JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly potent, synthetic, direct inhibitor of activated Factor X (FXa)[2].

As a free base (Molecular Formula: C22H27N5O3; Molecular Weight: 409.48 g/mol )[3], JTV-803 features a tetrahydroisoquinoline ring that selectively targets the active site of the FXa serine protease[1]. This technical guide synthesizes the pharmacodynamic (PD) mechanisms, pharmacokinetic (PK) profile, and the rigorous experimental methodologies required to validate the activity of JTV-803 free base in preclinical and translational models.

Pharmacodynamics (PD): Target Specificity and Mechanism of Action

Factor Xa is the critical convergence point of the intrinsic and extrinsic coagulation pathways. By forming the prothrombinase complex with Factor Va, calcium ions, and phospholipids, FXa catalyzes the conversion of prothrombin to thrombin, ultimately leading to fibrin clot formation[1].

JTV-803 acts as a competitive inhibitor of human FXa, binding directly to its active site[2]. The causality behind its efficacy lies in its exceptional selectivity: JTV-803 is over 100 times more selective for FXa than for closely related serine proteases such as thrombin, plasmin, and trypsin[2]. By neutralizing FXa independently of antithrombin III, JTV-803 effectively uncouples the coagulation cascade, resulting in a dose-dependent prolongation of both activated partial thromboplastin time (aPTT) and prothrombin time (PT)[2].

G JTV JTV-803 Free Base FXa Factor Xa (Active) JTV->FXa Competitive Inhibition FX Factor X FX->FXa Intrinsic/Extrinsic Pathways Prothrombinase Prothrombinase Complex (FXa + FVa + Ca2+) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Fig 1. JTV-803 mechanism of action: Competitive inhibition of Factor Xa in the coagulation cascade.

Pharmacokinetics (PK): ADME and Clinical Translation

The pharmacokinetic profile of JTV-803 dictates its utility in specific clinical scenarios, particularly where rapid onset and offset of anticoagulation are required.

  • Absorption & Efficacy: In ex vivo models using cynomolgus monkeys, oral administration of JTV-803 produced a sustained >20% inhibition of human FXa for up to 8 hours, demonstrating viable oral bioavailability and a long-acting PD profile[2].

  • Excretion & Dialysis Clearance: A defining PK characteristic of JTV-803 is its dialyzability. In a pig model of hemodialysis, JTV-803 was rapidly removed by passing blood through a dialyzer, achieving a clearance rate of 53.4% to 81.8%[4].

  • Translational Causality: The high dialysis clearance rate directly causes a rapid drop in plasma concentration post-dialysis. This makes JTV-803 an ideal candidate for preventing circuit thrombosis during hemodialysis while significantly lowering the likelihood of systemic bleeding complications after the procedure concludes[4].

Quantitative PK/PD Summary
ParameterValueExperimental Model / ConditionReference
Target Human Factor XaIn vitro enzymatic assay[2]
Inhibitory Constant (Ki) 0.019 µMCompetitive binding kinetics[2]
Half-Maximal Inhibitory Concentration (IC50) 0.081 µMHuman FXa[2]
Enzyme Selectivity >100-foldvs. Thrombin, Plasmin, Trypsin[2]
Hemodialysis Clearance Rate 53.4% - 81.8%Pig hemodialysis model[4]
Oral PD Duration >20% inhibition for 8hCynomolgus monkeys (ex vivo)[2]

Experimental Methodologies: Validating PK/PD Profiles

To ensure scientific integrity, the evaluation of JTV-803 requires self-validating experimental systems. The following protocols detail the methodologies for quantifying the in vitro potency and ex vivo efficacy of JTV-803.

Protocol 1: In Vitro Factor Xa Chromogenic Assay

Purpose: To determine the direct IC50 and Ki of JTV-803 against human FXa. Causality & Validation: We utilize a specific chromogenic substrate (e.g., S-2222) because its peptide sequence is selectively cleaved by FXa. The release of p-nitroaniline (pNA) provides a direct, stoichiometric spectrophotometric readout at 405 nm. This isolates FXa activity from upstream/downstream cascade variables, providing a self-validating readout of JTV-803's direct inhibitory potency.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Crucial step: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. This prevents the non-specific adsorption of the low-concentration FXa enzyme to the plastic walls of the microtiter plate, ensuring accurate kinetic calculations.

  • Compound Dilution: Prepare serial dilutions of JTV-803 free base in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of JTV-803 solution to 80 µL of human FXa (final concentration ~1 nM) in a 96-well plate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the JTV-803-FXa complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration 200 µM).

  • Kinetic Readout: Immediately read absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation Control: Include a vehicle control (0% inhibition) to establish maximum velocity ( Vmax​ ) and a known reference inhibitor (e.g., apixaban) to validate the dynamic range of the assay. Calculate IC50 using non-linear regression analysis of the initial reaction velocities.

Protocol 2: Ex Vivo Plasma Coagulation Assay (aPTT/PT)

Purpose: To evaluate the functional anticoagulant effect of JTV-803 in whole plasma. Causality & Validation: Measuring both aPTT (intrinsic) and PT (extrinsic) is critical because FXa is the convergence point of both pathways. Prolongation of both metrics confirms that JTV-803 successfully blocks the common pathway.

  • Plasma Collection: Draw blood from dosed subjects (e.g., cynomolgus monkeys) into tubes containing 3.2% sodium citrate (9:1 ratio). Causality: Citrate chelates calcium, completely halting the coagulation cascade until the assay is deliberately initiated. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Baseline Establishment: Run pre-dose plasma samples from the exact same subjects. Self-Validation: This serves as an internal control, accounting for inter-subject baseline coagulation variability.

  • Reagent Addition (PT Example): Incubate 50 µL of PPP at 37°C for 3 minutes. Add 100 µL of pre-warmed thromboplastin reagent (containing tissue factor and calcium). Causality: The addition of calcium overcomes the citrate chelation, initiating the cascade precisely at time zero.

  • Clot Detection: Measure the time to fibrin clot formation using a mechanical or optical coagulometer. This eliminates human error in detecting fibrin strand formation, ensuring high reproducibility.

Workflow Prep 1. JTV-803 Preparation Incubate 2. Incubation with Human Plasma/FXa Prep->Incubate Substrate 3. Chromogenic Substrate Addition Incubate->Substrate Read 4. Spectrophotometric Readout (405 nm) Substrate->Read Analyze 5. IC50 & PK/PD Modeling Read->Analyze

Fig 2. Experimental workflow for validating JTV-803 in vitro pharmacodynamics.

Analytical Considerations for Coagulation Assays

When transitioning JTV-803 from preclinical models to clinical laboratory settings, researchers must account for reagent-specific assay variations. Studies on JTV-803 have shown that global coagulation assays can yield marked variations depending on the reagents used. For example, when calculating the International Normalized Ratio (INR), significant discrepancies were noted between recombinant thromboplastin and rabbit brain thromboplastin, with the latter yielding markedly higher INR values[5].

Because the kinetics of direct FXa inhibition by synthetic molecules like JTV-803 differ fundamentally from those of heparins or pentasaccharides, traditional monitoring methods may not be universally applicable[5]. Therefore, the use of calibrated, direct anti-Xa chromogenic assays (as outlined in Protocol 1) is strongly recommended over global clotting times for precise PK/PD monitoring.

References

  • Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. PubMed.
  • JTV-803 - gsrs. NIH.
  • Effects of a synthetic factor Xa inhibitor (JTV-803)
  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. PubMed.
  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring.

Sources

Exploratory

Technical Whitepaper: Binding Affinity and Kinetic Profile of JTV-803 Free Base to Human Factor Xa

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The development of direct, antithrombin III (ATIII)-independent oral anticoagul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The development of direct, antithrombin III (ATIII)-independent oral anticoagulants represents a critical paradigm shift in managing thromboembolic disorders. JTV-803 (chemically characterized in its formulated state as 4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly potent, selective, and competitive direct inhibitor of human Factor Xa (FXa).

While clinical and in vivo models often utilize the monomethanesulfonate trihydrate salt for optimal bioavailability, the intrinsic binding affinity and target engagement are driven entirely by the JTV-803 free base pharmacophore. This guide synthesizes the kinetic binding profile of JTV-803, elucidates the structural causality behind its selectivity, and provides a self-validating experimental framework for quantifying its affinity in vitro.

Mechanistic Profile & Structural Causality

Factor Xa occupies a pivotal convergence point in the blood coagulation cascade, bridging the intrinsic and extrinsic pathways to form the prothrombinase complex. Unlike indirect inhibitors (e.g., low-molecular-weight heparins) that rely on the presence of the endogenous cofactor ATIII, JTV-803 binds directly to the active site of FXa .

The Causality of Selectivity

The exceptional selectivity of JTV-803 for FXa over homologous serine proteases (such as thrombin, plasmin, and trypsin) is rooted in its exploitation of the FXa active site architecture :

  • S1 Pocket Engagement: The amidino-tetrahydroisoquinoline moiety of JTV-803 projects into the deep, hydrophobic S1 cleft of FXa, forming a critical electrostatic salt bridge with the highly conserved Asp189 residue.

  • S4 Pocket Occupation: The pyridine-piperidine scaffold occupies the aryl-binding S4 pocket, stabilizing the enzyme-inhibitor complex via hydrophobic and π−π stacking interactions.

This dual-pocket binding mechanism ensures competitive inhibition, physically occluding endogenous substrates from the catalytic triad. Furthermore, its ATIII-independent nature makes JTV-803 highly resilient in consumptive coagulopathies, such as Disseminated Intravascular Coagulation (DIC), where endogenous ATIII levels are severely depleted .

Coagulation TF Tissue Factor / FVIIa FX Factor X TF->FX Intrinsic Intrinsic Pathway (FIXa/FVIIIa) Intrinsic->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin JTV803 JTV-803 Free Base (Direct Inhibitor) JTV803->FXa Competitive Inhibition

Fig 1: Coagulation cascade showing JTV-803's direct competitive inhibition of Factor Xa.

Quantitative Binding Affinity

The binding kinetics of JTV-803 have been rigorously characterized using amidolytic chromogenic assays. The data confirms that the free base acts as a tight-binding, competitive inhibitor .

Table 1: Kinetic Parameters of JTV-803 against Human Serine Proteases
ParameterValueTarget EnzymeAssay Methodology
Ki​ (Inhibition Constant) 19 nM (0.019 µM)Human Factor XaChromogenic Assay (S-2222)
IC50​ 81 nM (0.081 µM)Human Factor XaChromogenic Assay (S-2222)
Selectivity Ratio > 100-foldThrombin (FIIa)Comparative Kinetics
Selectivity Ratio > 100-foldPlasmin & TrypsinComparative Kinetics

Note: The Ki​ value of 19 nM indicates high-affinity orthosteric binding, positioning JTV-803 competitively alongside other first-generation direct FXa inhibitors like DX-9065a.

Experimental Protocol: In Vitro Validation of Binding Affinity

To ensure reproducibility and scientific integrity, the determination of the Ki​ and IC50​ values must be conducted using a self-validating kinetic assay. The following protocol utilizes a specific chromogenic substrate to isolate FXa activity, preventing confounding feedback loops inherent to whole-plasma clotting assays.

Rationale & Causality of Assay Design
  • Why a Chromogenic Assay? Cleavage of the synthetic substrate S-2222 (Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide) by FXa releases p-nitroaniline (pNA). pNA absorbs light at 405 nm, allowing for real-time, continuous spectrophotometric monitoring of enzyme velocity ( V0​ ).

  • Why Pre-incubation? JTV-803 must be pre-incubated with FXa to allow the system to reach thermodynamic equilibrium before the substrate is introduced. Failing to do so results in artificially inflated IC50​ values due to competitive displacement kinetics.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Calibration

  • Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4. (Causality: BSA prevents non-specific adsorption of the highly hydrophobic JTV-803 free base to polystyrene microplate walls).

  • Reconstitute Human Factor Xa to a working concentration of 2.0 nM.

  • Prepare serial dilutions of JTV-803 (from 0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

Step 2: Thermodynamic Equilibration

  • In a 96-well microplate, combine 40 µL of Assay Buffer, 10 µL of JTV-803 dilution, and 25 µL of Human FXa.

  • Self-Validation Control: Include a vehicle control well (1% DMSO, 0 nM JTV-803) to establish uninhibited Vmax​ , and a positive control well using a known reference standard (e.g., DX-9065a) to verify assay sensitivity.

  • Incubate the plate at 37°C for exactly 10 minutes.

Step 3: Kinetic Initiation & Measurement

  • Initiate the reaction by rapidly adding 25 µL of the chromogenic substrate S-2222 (final concentration: 200 µM).

  • Immediately transfer the plate to a microplate reader set to 37°C.

  • Measure absorbance continuously at 405 nm every 30 seconds for 15 minutes.

Step 4: Data Synthesis & Ki​ Determination

  • Calculate the initial velocity ( V0​ ) for each well by determining the slope of the linear portion of the absorbance vs. time curve ( ΔOD/min ).

  • Plot fractional activity ( Vi​/V0​ ) against the log concentration of JTV-803 to determine the IC50​ using non-linear regression.

  • Apply the Cheng-Prusoff equation to convert IC50​ to Ki​ , assuming competitive inhibition:

    Ki​=1+Km​[S]​IC50​​

Workflow Prep 1. Reagent Prep Human FXa & JTV-803 Dilutions Incubate 2. Incubation 37°C for 10 min (Equilibration) Prep->Incubate Substrate 3. Substrate Addition Chromogenic S-2222 Incubate->Substrate Measure 4. Kinetic Read OD 405 nm (ΔAbs/min) Substrate->Measure Analyze 5. Data Analysis Dixon Plot for Ki IC50 Calculation Measure->Analyze

Fig 2: Step-by-step chromogenic assay workflow for determining JTV-803 binding kinetics.

Conclusion

The pharmacological profile of the JTV-803 free base demonstrates a highly optimized affinity for human Factor Xa ( Ki​ = 19 nM). By leveraging a direct, competitive, and ATIII-independent mechanism, JTV-803 effectively halts the amplification phase of the coagulation cascade. The self-validating kinetic protocols detailed above ensure that researchers can accurately reproduce these binding metrics, providing a robust foundation for downstream preclinical and clinical evaluations of novel antithrombotic agents.

References

  • Title: Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. Source: European Journal of Pharmacology (PubMed) URL: [Link]

  • Title: Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antithrombotic effects of a synthetic inhibitor of activated factor X, JTV-803, in animals. Source: Thrombosis and Haemostasis (PubMed) URL: [Link]

  • Title: Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models. Source: Blood Coagulation & Fibrinolysis (PubMed) URL: [Link]

Foundational

In Vitro Anticoagulant Activity of JTV-803 Free Base: A Technical Guide to Factor Xa Inhibition

Executive Summary JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly selective, competitive, and direct inhibitor of human Factor Xa (FXa). While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly selective, competitive, and direct inhibitor of human Factor Xa (FXa). While frequently formulated as a monomethanesulfonate trihydrate (mesylate) salt to enhance aqueous solubility for in vivo applications, the in vitro stoichiometric binding and enzymatic neutralization are driven exclusively by the active free base moiety[1]. This whitepaper synthesizes the in vitro pharmacodynamics, self-validating experimental protocols, and mechanistic causality of JTV-803 free base, providing a comprehensive framework for researchers and drug development professionals.

Mechanistic Grounding: The Causality of FXa Inhibition

Factor Xa occupies a critical juncture in the coagulation cascade, serving as the convergence point for both the intrinsic and extrinsic pathways. Together with Factor Va, calcium ions, and a phospholipid surface, FXa forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin.

JTV-803 free base exerts its anticoagulant effect by binding directly and competitively to the active site of FXa[1]. Crucially, this mechanism is antithrombin (AT)-independent [2]. Unlike indirect inhibitors (such as the pentasaccharide fondaparinux) which require AT as a cofactor, JTV-803 directly neutralizes FXa regardless of whether the enzyme is free-floating in plasma or bound within the prothrombinase complex[2]. This AT-independence allows JTV-803 to maintain robust efficacy in AT-deficient plasma and successfully inhibit clot-bound FXa, a significant advantage in preventing thrombus extension.

G Int Intrinsic Pathway (FVIIIa, FIXa) FX Factor X Int->FX Ext Extrinsic Pathway (TF, FVIIa) Ext->FX FXa Factor Xa (Prothrombinase Complex) FX->FXa Thr Thrombin (FIIa) FXa->Thr Catalyzes Pro Prothrombin (FII) Pro->Thr Clot Fibrin Clot Thr->Clot Catalyzes Fib Fibrinogen Fib->Clot JTV JTV-803 Free Base (Direct Inhibitor) JTV->FXa Competitive Inhibition

Fig 1. Competitive, AT-independent inhibition of the prothrombinase complex by JTV-803 free base.

Quantitative Pharmacodynamics

The in vitro profile of JTV-803 is characterized by high potency and extreme target selectivity. The compound demonstrates a >100 -fold selectivity for human FXa over other serine proteases such as thrombin, plasmin, and trypsin[1].

Table 1: Enzyme Inhibition Kinetics & Selectivity
ParameterValueTarget / ConditionReference
Ki​ (Inhibition Constant) 0.019 μ M (19 nM)Human Factor Xa[1]
IC50​ 0.081 μ M (81 nM)Human Factor Xa[1]
Thrombin Generation Suppression 75.7%Defibrinated plasma at 0.18 μ M[3]
Selectivity Ratio > 100:1FXa vs. Thrombin/Plasmin/Trypsin[1]
Table 2: Influence on Global Coagulation Parameters
AssayEffect ObservedMechanistic RationaleReference
aPTT & PT Dose-dependent prolongationDirect inhibition of the common pathway (FXa).[1]
ACT (Celite) Prolonged (~250s at 6.2 μ g/mL)Robust suppression of contact-activated whole blood coagulation.[2]
RVVT & Heptest ProlongedDirect activation of FX by Russell's viper venom is neutralized.[4]
ECT & Thrombin Time (TT) UnaffectedJTV-803 does not inhibit downstream thrombin (FIIa) activity.[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact in vitro workflows required to validate the activity of JTV-803 free base. Each protocol is designed as a self-validating system, incorporating causality to explain why specific experimental choices are made.

Protocol A: Chromogenic Anti-FXa Assay (Determination of Ki​ and IC50​ )
  • Causality: Utilizing a specific chromogenic substrate (e.g., S-2222) isolates FXa activity. Because JTV-803 does not inhibit thrombin[1], measuring downstream clot formation introduces variables. A chromogenic assay directly quantifies the velocity of FXa-mediated substrate cleavage, allowing for precise Michaelis-Menten kinetic modeling.

  • Methodology:

    • Buffer Preparation: Prepare a Tris-HCl assay buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Compound Dilution: Dissolve JTV-803 free base in 100% DMSO, then perform serial dilutions in the assay buffer. Ensure final DMSO concentration remains <1% to prevent protein denaturation.

    • Enzyme Incubation: Add purified human FXa (final concentration ~1 nM) to the JTV-803 dilutions. Incubate at 37°C for 10 minutes to allow the competitive binding to reach equilibrium.

    • Substrate Addition: Rapidly add the chromogenic substrate S-2222 (benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide) to initiate the reaction.

    • Kinetic Measurement: Monitor the change in absorbance at 405 nm continuously for 5 minutes using a microplate reader.

    • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Plot the reciprocal of velocity against inhibitor concentration (Dixon plot) to determine the Ki​ [1].

Workflow Step1 1. Reagent Prep (Buffer, FXa, JTV-803) Step2 2. Incubation (FXa + JTV-803 at 37°C) Step1->Step2 Step3 3. Substrate Addition (Chromogenic S-2222) Step2->Step3 Step4 4. Kinetic Reading (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Analysis (Calculate Ki & IC50) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro chromogenic anti-FXa assay.

Protocol B: Thrombin Generation and T50​ Assay
  • Causality: Evaluating the initial thrombin forming time ( T50​ ) is critical. Primary hemostasis relies on an initial trace amount of thrombin to activate platelets. JTV-803 uniquely suppresses total thrombin generation without delaying the initial thrombin burst ( T50​ )[3]. This assay validates the compound's ability to prevent thrombosis while preserving normal bleeding times.

  • Methodology:

    • Defibrinate human pooled plasma by adding reptilase and removing the resulting fibrin clot.

    • Spike the defibrinated plasma with 0.18 μ M JTV-803 free base[3].

    • Initiate the coagulation cascade by adding a low concentration of recombinant tissue factor (TF) and CaCl2​ .

    • Continuously monitor thrombin activity using a thrombin-specific fluorogenic substrate.

    • Calculate the total area under the curve (Endogenous Thrombin Potential) and record T50​ —the time required to generate 50% of maximum thrombin activity.

Protocol C: Hemochron Activated Clotting Time (ACT)
  • Causality: The ACT assay is essential for evaluating parenteral anticoagulant potential during high-shear, contact-activated scenarios (e.g., cardiopulmonary bypass). Fondaparinux fails to adequately prolong ACT due to its AT-dependence; JTV-803, being a direct inhibitor, successfully prolongs ACT, validating its utility in surgical settings[2].

  • Methodology:

    • Draw fresh whole human blood into non-anticoagulated syringes.

    • Immediately aliquot the blood into Hemochron tubes containing a celite activator.

    • Spike the tubes with varying concentrations of JTV-803 (e.g., 0, 3, 6.2, and 10 μ g/mL).

    • Insert the tubes into a Hemochron analyzer at 37°C and record the time to mechanical clot detection. A target of 6.2 μ g/mL should yield an ACT of approximately 250 seconds[2].

Expert Insights & Clinical Implications

The in vitro pharmacodynamic profile of JTV-803 free base presents a highly optimized therapeutic window. By acting as a direct, competitive inhibitor of FXa, it effectively shuts down the bulk propagation phase of coagulation, evidenced by the dose-dependent prolongation of PT, aPTT, and ACT[1][2].

However, the most profound insight derived from in vitro testing is its impact on thrombin kinetics. While direct thrombin inhibitors (like argatroban) significantly delay the initial thrombin forming time ( T50​ ), thereby impairing platelet activation and increasing bleeding risk, JTV-803 leaves T50​ completely unaffected[3]. This means that despite a 75.7% overall suppression of thrombin generation, the immediate trace amounts of thrombin required for primary hemostasis are still formed[3]. This mechanistic nuance explains the "best-of-both-worlds" clinical potential of JTV-803: profound antithrombotic efficacy with a significantly reduced risk of hemorrhagic complications.

References

  • Synthetic Anti-Xa Drugs Can Be Used for Parenteral Anticoagulation but Not Fondaparinux.ashpublications.org.
  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo - PubMed.nih.gov.
  • Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed.nih.gov.
  • Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests - PubMed.nih.gov.

Sources

Exploratory

Unraveling a Case of Mistaken Identity: The Physicochemical Profile of JTV-803 Free Base (CAS 247131-06-2) Remains Elusive

An extensive investigation into the physical properties of a compound identified as JTV-803 free base with the assigned CAS number 247131-06-2 has yielded no specific data corresponding to a small molecule with these ide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An extensive investigation into the physical properties of a compound identified as JTV-803 free base with the assigned CAS number 247131-06-2 has yielded no specific data corresponding to a small molecule with these identifiers. The scientific literature and chemical databases do not contain information regarding its chemical structure, molecular weight, melting point, solubility, or other key physicochemical parameters. This suggests a potential misidentification or a typographical error in the provided information.

Instead, the designation "JTV-803" appears to be an error, as extensive searches consistently lead to information about a well-documented biological drug known as N-803 (also referred to as ALT-803 and commercially as Anktiva). N-803 is not a small molecule free base but rather a large protein complex—an interleukin-15 (IL-15) superagonist. This biologic is comprised of an IL-15 mutant fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[1][2]

Given the likely misidentification in the topic query, this guide will briefly address the nature of N-803 to provide clarity for researchers and drug development professionals who may have encountered this ambiguity.

N-803: A Biological Entity, Not a Small Molecule

N-803 is a novel immunotherapeutic agent designed to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response.[1][3] Its mechanism of action involves binding to the IL-2/IL-15 receptor beta-gamma complex on these immune cells, thereby enhancing their ability to target and destroy cancer cells.[1][4]

The physical and chemical properties of a large protein complex like N-803 are characterized differently from those of a small molecule. Instead of parameters like melting point and pKa, the critical attributes for a biologic include its protein sequence, post-translational modifications, purity, aggregation state, and pharmacokinetic profile. For instance, N-803 has a significantly longer serum half-life compared to recombinant IL-15, a key property for its therapeutic efficacy.[2][4]

The Importance of Accurate Compound Identification in Research and Development

This investigation highlights the critical importance of precise compound identification in scientific research and drug development. The use of an incorrect name or CAS number can lead to significant confusion and hinder the progress of research. The CAS (Chemical Abstracts Service) registry number is a unique identifier for a specific chemical substance, and its accurate use is fundamental to accessing reliable data.

Concluding Remarks

Due to the lack of available data for the requested topic, the creation of an in-depth technical guide on the physical properties of "JTV-803 free base CAS 247131-06-2" is not possible. Future inquiries should ensure the accuracy of the compound name and CAS number to facilitate a successful and informative search.

Sources

Foundational

The Role of JTV-803 in Preventing Thrombus Formation: Mechanisms, Efficacy, and Experimental Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Rationale for Direct Factor Xa Inhibition In the lands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Rationale for Direct Factor Xa Inhibition

In the landscape of anticoagulant pharmacology, the pursuit of agents that can prevent occlusive thrombosis without compromising normal hemostasis (bleeding time) remains a central challenge. Factor Xa (FXa) is a highly attractive target because it represents the convergence point of the intrinsic and extrinsic coagulation pathways[1]. By forming the prothrombinase complex with cofactor Va and calcium ions on phospholipid surfaces, a single molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin, creating a massive amplification loop[1].

JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly potent, synthetic, competitive inhibitor of activated Factor X[2]. While the core active moiety is the free base, it is typically formulated as a monomethanesulfonate trihydrate salt to ensure adequate aqueous solubility and the formation of stable fine crystals for in vivo administration[1]. Unlike heparins or fondaparinux, JTV-803 acts independently of Antithrombin III (ATIII), making it highly effective even in pathological states where ATIII is depleted, such as Disseminated Intravascular Coagulation (DIC)[3].

Pharmacodynamics and Mechanism of Action

The clinical viability of JTV-803 hinges on a critical mechanistic nuance: the preservation of initial thrombin formation .

While JTV-803 strongly suppresses the massive thrombin "burst" responsible for pathological thrombus propagation, it does not significantly alter the initial thrombin forming time ( T50​ )[4]. This initial trace amount of thrombin is essential for localized platelet activation and primary hemostasis. Because JTV-803 spares this initial physiological response, it exhibits a remarkably wide therapeutic window—preventing venous and arterial thrombosis at doses that do not prolong bleeding time[2],[4].

Pathway Intrinsic Intrinsic/Extrinsic Pathways FXa Factor Xa (FXa) Intrinsic->FXa Prothrombinase Prothrombinase Complex (FXa, FVa, Ca2+) FXa->Prothrombinase Platelets Initial Thrombin (Platelet Activation) FXa->Platelets Spared (T50) Thrombin Thrombin (Burst) Prothrombinase->Thrombin Cleaves Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot / Thrombus Thrombin->Fibrin JTV803 JTV-803 (Synthetic Inhibitor) JTV803->FXa Inhibits

Fig 1: Coagulation cascade showing JTV-803 targeted inhibition of Factor Xa.

Quantitative Pharmacological Profile

To evaluate the efficacy of JTV-803, it is essential to benchmark its biochemical and in vivo parameters. The table below synthesizes the quantitative data defining its pharmacological profile.

Pharmacological ParameterValue / ObservationBiological Significance
Target Affinity ( Ki​ ) 0.019 µM (Human FXa)Demonstrates highly potent, competitive inhibition at the active site[5].
Inhibitory Concentration ( IC50​ ) 0.030 – 0.081 µMEffective suppression of FXa at sub-micromolar concentrations[5],[1].
Enzyme Selectivity >100-fold over Thrombin/PlasminEnsures minimal off-target bleeding risks associated with broad serine protease inhibition[5].
Antithrombotic Dose (IV) 0.3 mg/kg/hMinimum continuous infusion rate to prevent occlusion in AV shunt models[2].
Bleeding Time Alteration Prolonged only at 30 mg/kg/hEstablishes a 10x to 100x therapeutic margin between efficacy and bleeding risk[2].

Experimental Methodologies

As an Application Scientist, designing robust, self-validating assays is critical for evaluating direct FXa inhibitors. Global coagulation tests (like aPTT or PT) lack the sensitivity to isolate direct FXa kinetics[6]. Therefore, targeted chromogenic assays and highly controlled in vivo models must be utilized.

Protocol A: Ex Vivo Chromogenic Assay for FXa Activity

Objective: To isolate and quantify the direct competitive inhibition of FXa by JTV-803, independent of upstream coagulation factors. Self-Validation Mechanism: The inclusion of a direct thrombin inhibitor (e.g., argatroban) serves as a negative control for FXa inhibition, ensuring the assay's signal is entirely specific to the FXa active site.

  • Reagent Preparation: Reconstitute purified human Factor Xa and a highly specific chromogenic substrate (e.g., S-2222 or S-2403) in Tris-HCl buffer (pH 7.4) containing 0.1% BSA to prevent non-specific binding to microplate walls.

  • Equilibration (Causality): Add varying concentrations of JTV-803 (0.001 to 1.0 µM) to the FXa solution. Incubate at 37°C for 10 minutes. Why? Pre-incubation is critical for competitive inhibitors to reach thermodynamic equilibrium with the enzyme prior to the introduction of the competing substrate.

  • Reaction Initiation: Add the chromogenic substrate to the wells to initiate the cleavage reaction.

  • Kinetic Measurement: Measure the release of p-nitroaniline (pNA) by continuously monitoring absorbance at 405 nm using a microplate reader for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot fractional activity against inhibitor concentration to derive the IC50​ and apply the Cheng-Prusoff equation to determine the Ki​ [5].

Protocol B: In Vivo Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the systemic antithrombotic efficacy of JTV-803 under physiological blood flow conditions. Self-Validation Mechanism: Pre- and post-infusion blood sampling for systemic coagulation markers ensures that the observed reduction in thrombus weight correlates directly with systemic target engagement, while vehicle-treated shunts establish the 100% baseline.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the left jugular vein for drug administration and the right carotid artery for systemic blood sampling.

  • Shunt Assembly (Causality): Connect the carotid artery and contralateral jugular vein using a polyethylene tube containing a 5 cm silk thread. Why? The silk thread provides a standardized thrombogenic surface, mimicking endothelial injury and promoting contact activation under high-shear flow.

  • Drug Administration: Administer JTV-803 via continuous IV infusion (e.g., 0.1, 0.3, 1.0 mg/kg/h) starting 15 minutes prior to opening the shunt[1]. Continuous infusion is chosen over bolus injection to maintain steady-state plasma concentrations.

  • Circulation & Extraction: Open the shunt to allow blood flow for exactly 15 minutes. Clamp the shunt, remove the silk thread containing the formed thrombus, and immediately dry it at 60°C for 24 hours.

  • Quantification: Weigh the dried thrombus. Calculate the percentage of inhibition relative to the vehicle control group.

Workflow Prep Animal Prep & Anesthesia Admin JTV-803 IV Infusion Prep->Admin Shunt AV Shunt Placement Admin->Shunt Circ Blood Circulation (15 mins) Shunt->Circ Extract Thrombus Extraction Circ->Extract Weigh Dry Weight Quantification Extract->Weigh Control Vehicle Control Control->Shunt

Fig 2: Experimental workflow for the in vivo arteriovenous shunt thrombosis model.

Therapeutic Applications and Translational Outlook

The unique pharmacological profile of JTV-803 positions it as a highly versatile agent in clinical hematology and critical care. Because its action is ATIII-independent, it has shown profound efficacy in rescuing subjects in both tissue factor (TF)-induced and lipopolysaccharide (LPS)-induced DIC models, where traditional low-molecular-weight heparins (LMWH) often fail due to ATIII consumption[3]. Furthermore, its ability to maintain normal bleeding times makes it an excellent candidate for maintaining circuit patency during hemodialysis, significantly lowering the likelihood of post-dialysis hemorrhage[7].

References

  • Antithrombotic effects of a synthetic inhibitor of activated factor X, JTV-803, in animals Source: PubMed (nih.gov) URL:[Link]

  • Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests Source: PubMed (nih.gov) URL:[Link]

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo Source: PubMed (nih.gov) URL:[Link]

  • Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis Source: PubMed (nih.gov) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models Source: PubMed (nih.gov) URL:[Link]

  • Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis Source: PubMed (nih.gov) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of JTV-803 Free Base

Abstract JTV-803 (also known as N-803 or Anktiva), an interleukin-15 (IL-15) superagonist fusion protein, has shown significant promise in immunotherapy, particularly in the context of non-muscle-invasive bladder cancer....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

JTV-803 (also known as N-803 or Anktiva), an interleukin-15 (IL-15) superagonist fusion protein, has shown significant promise in immunotherapy, particularly in the context of non-muscle-invasive bladder cancer.[1][2][3][4] Its mechanism of action involves the potent stimulation of Natural Killer (NK) and CD8+ T cells.[2][3][5] While its peripheral activity is well-documented, the potential for central nervous system (CNS) applications or off-target effects necessitates a thorough evaluation of its ability to cross the blood-brain barrier (BBB). This guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to meticulously assess the BBB permeability of JTV-803 free base. We will detail a logical progression of experiments, from initial in silico and in vitro screening to definitive in vivo studies, explaining the causal reasoning behind each methodological choice.

Introduction: The Blood-Brain Barrier and the Challenge for Biologics

The blood-brain barrier is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid.[6][7][8] It is composed of specialized endothelial cells interconnected by complex tight junctions, which severely restrict the paracellular movement of substances.[6][8][9] This barrier is crucial for maintaining CNS homeostasis by preventing the entry of toxins and pathogens while regulating the transport of essential nutrients.[6][9] However, it also represents a formidable obstacle for the delivery of therapeutics, particularly large molecules like proteins and antibodies, to the brain.

JTV-803 is an IL-15 superagonist complex, consisting of an IL-15 mutant fused to an IL-15 receptor α/IgG1 Fc domain.[3][5] This large molecular size inherently suggests poor passive diffusion across the BBB. However, a comprehensive evaluation is critical to rule out any potential carrier-mediated transport or transient permeation under specific physiological or pathological conditions. This guide outlines a systematic approach to investigate the BBB permeability of JTV-803.

Tier 1: Foundational In Silico and In Vitro Assessment

The initial phase of assessment focuses on predictive modeling and high-throughput in vitro screens to provide a preliminary understanding of JTV-803's potential to interact with the BBB.

In Silico Prediction (Computational Modeling)

While primarily designed for small molecules, computational models can offer initial insights. Given JTV-803 is a large protein, standard Lipinski's rule of five predictions are not applicable. Instead, modeling would focus on identifying potential binding motifs for known BBB transporters or receptors.

Experimental Protocol: In Silico Analysis

  • Sequence and Structural Analysis: Obtain the amino acid sequence of JTV-803. Utilize protein modeling software (e.g., Rosetta, I-TASSER) to predict its three-dimensional structure.

  • Receptor Docking Simulations: Perform molecular docking simulations against a library of known BBB transporters and receptors (e.g., transferrin receptor, insulin receptor, large neutral amino acid transporters).

  • Data Interpretation: Analyze the docking scores and binding poses to identify any potential high-affinity interactions that might suggest receptor-mediated transcytosis.

In Vitro BBB Models: A Phased Approach

A variety of in vitro models are available to simulate the BBB, ranging from simple artificial membranes to complex co-culture systems.[10][11][12][13]

The PAMPA-BBB assay is a high-throughput, non-cell-based method that assesses the passive diffusion of a compound across a lipid membrane designed to mimic the BBB.[14]

Experimental Protocol: PAMPA-BBB

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent.

  • Compound Addition: JTV-803 is added to the donor wells.

  • Incubation: The plate is incubated to allow for the diffusion of the compound across the artificial membrane into the acceptor wells.

  • Quantification: The concentration of JTV-803 in both the donor and acceptor wells is quantified using an appropriate assay (e.g., ELISA).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Data Presentation: Expected PAMPA-BBB Results for JTV-803

CompoundMolecular Weight (kDa)Predicted LogPExpected Pe (10⁻⁶ cm/s)Interpretation
Caffeine (Control)~0.194~ -0.07> 4.0High Permeability
Dextran (70 kDa, Control)~70Highly Negative< 0.5Low Permeability
JTV-803~70-80Highly NegativeExpected to be < 0.5Likely Low Passive Permeability

Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions.[11][15] A tiered approach is recommended, starting with immortalized cell lines and progressing to more complex co-culture systems.

Workflow for In Vitro Cell-Based BBB Permeability Assessment

hCMEC/D3 Monoculture hCMEC/D3 Monoculture Co-culture (Endothelial Cells + Astrocytes/Pericytes) Co-culture (Endothelial Cells + Astrocytes/Pericytes) hCMEC/D3 Monoculture->Co-culture (Endothelial Cells + Astrocytes/Pericytes) Human iPSC-derived BMECs Human iPSC-derived BMECs Co-culture (Endothelial Cells + Astrocytes/Pericytes)->Human iPSC-derived BMECs cluster_0 Initial In Vivo Screen IV Administration & Kp Measurement IV Administration & Kp Measurement DCE-MRI DCE-MRI IV Administration & Kp Measurement->DCE-MRI If significant penetration is detected Intravital Microscopy Intravital Microscopy IV Administration & Kp Measurement->Intravital Microscopy For mechanistic insights

Caption: In vivo experimental progression for BBB assessment.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach to rigorously evaluate the blood-brain barrier permeability of JTV-803 free base. Based on its large molecular size as a fusion protein, it is hypothesized that JTV-803 will exhibit low passive BBB permeability. The described tiered approach, from in silico and in vitro screening to definitive in vivo studies, will provide a robust dataset to confirm this hypothesis. Should any significant brain penetration be observed, further mechanistic studies, such as identifying specific transporters or receptors involved, would be warranted. The methodologies outlined herein are designed to be self-validating and provide the high-quality data necessary for regulatory submissions and to inform the future clinical development of JTV-803.

References

  • Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Harilal, S., Jose, J., Parambi, D. G. T., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Jan, d. T., & van der Toorn, A. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS, 18(1), 1-22. Retrieved from [Link]

  • Lippmann, E. S., Azarin, S. M., Kay, J. E., et al. (2012). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neurology, 3, 163. Retrieved from [Link]

  • Ben-Zvi, A., Lacoste, B., Kur, E., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 54427. Retrieved from [Link]

  • Linden, J. R., E. J., & K. A. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162), e61499. Retrieved from [Link]

  • Ye, L., & Zheng, W. (2013). Quantification of In Vitro Blood-Brain Barrier Permeability. In Methods in Molecular Biology (Vol. 945, pp. 315-326). Humana Press. Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier. In Methods in Molecular Biology (Vol. 2367, pp. 1-18). Springer US. Retrieved from [Link]

  • Veszelka, S., Tóth, A., Walter, F. R., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In Blood-Brain Barrier in Drug Discovery and Development (pp. 195-217). Academic Press. Retrieved from [Link]

  • Intasiri, A., Moradi, M., & R., A. (2024). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology, 6, 1368940. Retrieved from [Link]

  • The mechanism of ALT-803 for the treatment of non-muscle-invasive bladder cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Felices, M., Lenvik, A. J., Kodal, B., et al. (2021). Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice. Journal for ImmunoTherapy of Cancer, 9(7), e002516. Retrieved from [Link]

  • Daneman, R., & Prat, A. (2015). Factors controlling permeability of the blood–brain barrier. Cold Spring Harbor Perspectives in Biology, 7(3), a020412. Retrieved from [Link]

  • Chang, S. S. (2022). ASCO GU 2022: Positive Efficacy and Safety Phase 3 Results in Both CIS and Papillary Cohorts BCG-Unresponsive NMIBC After IL-15RαFc Superagonist N-803 (Anktiva) and BCG Infusion. UroToday. Retrieved from [Link]

  • G, A., & D, D. (2023). Modulation of the blood–brain barrier permeability by patient-derived glioblastoma stem cell secretome. Scientific Reports, 13(1), 18361. Retrieved from [Link]

  • Kim, J., Kim, H., & Lee, S. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 38. Retrieved from [Link]

  • Stamatovic, S. M., Johnson, A. M., & Keep, R. F. (2016). Junctional proteins of the blood-brain barrier: New insights into function and dysfunction. Tissue Barriers, 4(1), e1154641. Retrieved from [Link]

  • ImmunityBio. (2022, May 23). ImmunityBio Submits Biologics License Application for N-803 Plus BCG for Patients with BCG-Unresponsive Non-Muscle Invasive Bladder Cancer Carcinoma in Situ. PR Newswire. Retrieved from [Link]

  • Zhang, Y., & Li, Y. (2022). ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential. Frontiers in Immunology, 13, 1014903. Retrieved from [Link]

  • Liu, W. Y., Wang, Z. B., Zhang, L. C., et al. (2012). Tight Junction in Blood-Brain Barrier: An Overview of Structure, Regulation, and Regulator Substances. CNS & Neurological Disorders - Drug Targets, 11(5), 609-615. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Mechanistic Profiling of Factor Xa Complexed with JTV-803 Free Base

Executive Summary The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders. At the heart of this therapeutic revolution is Factor Xa (FXa), a serine protease...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has fundamentally shifted the management of thrombotic disorders. At the heart of this therapeutic revolution is Factor Xa (FXa), a serine protease that serves as the critical convergence point of the intrinsic and extrinsic coagulation cascades. This technical guide provides an in-depth structural and methodological analysis of human Factor Xa in complex with JTV-803—a highly selective, cyclic guanidine-derived competitive inhibitor.

While JTV-803 is often formulated as a monomethanesulfonate trihydrate for pharmacokinetic stability, it is the free base conformation that actively engages the FXa binding pockets [1]. By examining the crystallographic workflows and structural pharmacology of this complex, researchers can extract field-proven insights for the rational design of next-generation antithrombotic agents.

The Biological Context: Factor Xa as a Central Node

Factor Xa catalyzes the conversion of prothrombin to thrombin within the prothrombinase complex. Because one molecule of FXa can generate over 1,000 molecules of thrombin, inhibiting FXa provides a highly amplified antithrombotic effect without entirely abolishing primary hemostasis [4].

G Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (FXa + FVa + Ca2+ + PL) Thrombin Thrombin (FIIa) Prothrombin->Thrombin JTV803 JTV-803 (Direct Inhibitor) JTV803->FXa Competitive Inhibition

Fig 1. The coagulation cascade highlighting Factor Xa as the central convergence point and JTV-803.

Structural Pharmacology of the FXa–JTV-803 Complex

The rational design of JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) heavily relied on exploiting the unique topography of the FXa active site [2]. The binding pocket of FXa is traditionally divided into four subsites (S1–S4), with S1 and S4 being the primary drivers of affinity and selectivity.

The S1 Pocket Interaction

The S1 pocket of FXa is a deep, narrow, and highly electronegative cleft, characterized by the presence of Asp189 at its base.

  • Mechanistic Causality: The 2-amidino-1,2,3,4-tetrahydroisoquinoline moiety of JTV-803 is designed to project deeply into this pocket. At physiological pH, the amidine group of the JTV-803 free base is protonated (pKa ~11). This positive charge forms a critical, bidentate salt bridge with the carboxylate of Asp189. The tetrahydroisoquinoline ring provides optimal van der Waals contacts with the hydrophobic walls of the S1 cleft, locking the inhibitor in place.

The S4 Pocket Interaction

The S4 pocket in FXa forms an aromatic "hydrophobic box" lined by residues Tyr99, Phe174, and Trp215.

  • Mechanistic Causality: Unlike thrombin, which has a more sterically restricted S4 pocket, the FXa S4 pocket can accommodate bulky, rigid structures. The piperidine and pyridine rings of JTV-803 fold into this pocket, engaging in edge-to-face π−π stacking interactions with Trp215 and Tyr99. This specific geometric fit is the primary reason JTV-803 exhibits a >100-fold selectivity for FXa over thrombin [1].

Quantitative Inhibitory Profile

To validate the structural design, kinetic assays demonstrate the profound potency and selectivity of JTV-803. The data below summarizes the in vitro enzymatic inhibition profile of the compound.

Table 1: Inhibitory Profile of JTV-803 Free Base against Serine Proteases

Target Protease Ki​ ( μ M) IC50​ ( μ M)Selectivity Ratio (vs. FXa)Biological Implication
Human Factor Xa 0.0190.0811.0Potent suppression of thrombin generation
Thrombin (FIIa) > 10.0> 10.0> 500Minimal disruption of existing fibrin formation
Plasmin > 10.0> 10.0> 500Preservation of natural fibrinolysis
Trypsin > 10.0> 10.0> 500Low off-target gastrointestinal toxicity

Data synthesized from in vitro chromogenic substrate assays [1], [3].

Self-Validating Experimental Workflows

Achieving a high-resolution crystal structure of a protease-inhibitor complex requires meticulous protocol design. As active serine proteases are prone to autoproteolysis, the workflow must be designed as a self-validating system where each step contains an internal quality control checkpoint.

G Purification 1. FXa Purification (Affinity & SEC) Complexation 2. JTV-803 Complexation (Molar Excess Incubation) Purification->Complexation Screening 3. Sparse Matrix Screening (Hanging Drop Vapor Diffusion) Complexation->Screening Optimization 4. Grid Optimization (PEG & pH Gradients) Screening->Optimization Diffraction 5. X-Ray Diffraction (Synchrotron Source) Optimization->Diffraction

Fig 2. Self-validating workflow for the co-crystallization of human Factor Xa with JTV-803.

Protocol A: Preparation and Validation of the FXa–JTV-803 Complex

Objective: Generate a monodisperse, fully inhibited protein-ligand complex suitable for crystallogenesis.

  • Buffer Exchange: Dialyze purified human FXa into a crystallization-compatible buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM CaCl2​ ).

    • Causality: CaCl2​ is essential to maintain the structural integrity of the FXa Gla-domain and stabilize the native conformation of the active site.

  • Inhibitor Solubilization: Dissolve JTV-803 in 100% DMSO to a stock concentration of 10 mM.

  • Complex Formation: Add JTV-803 to the FXa solution at a 5:1 molar excess. Incubate at 4°C for 2 hours.

    • Causality: A molar excess ensures >99% active site occupancy, locking the protease in a single conformational state and preventing autolysis during the lengthy crystallization process.

  • Validation Checkpoint (Differential Scanning Fluorimetry - DSF): Perform a thermal shift assay.

    • Self-Validation: A successful complexation will yield a positive thermal shift ( ΔTm​≥3∘C ) compared to apo-FXa, confirming that the free base has bound and thermodynamically stabilized the protein.

  • Concentration: Concentrate the complex to 10 mg/mL using a 10 kDa MWCO centrifugal filter.

  • Validation Checkpoint (Dynamic Light Scattering - DLS): Measure the concentrated sample.

    • Self-Validation: The polydispersity index (PDI) must be < 0.15, confirming the absence of soluble aggregates that would poison crystal nucleation.

Protocol B: Co-Crystallization via Vapor Diffusion

Objective: Grow diffraction-quality single crystals using controlled supersaturation.

  • Matrix Setup: Utilize a hanging-drop vapor diffusion method. Mix 1 μ L of the validated FXa-JTV-803 complex with 1 μ L of reservoir solution (e.g., 15-20% PEG 4000, 0.1 M Tris-HCl pH 8.0, 0.2 M Lithium Sulfate).

    • Causality: PEG 4000 acts as a molecular crowding agent, gently lowering the dielectric constant of the solution to promote ordered protein-protein contacts without denaturing the complex. Lithium sulfate acts as an additive to bridge intermolecular contacts.

  • Equilibration: Seal the drop over 500 μ L of reservoir solution and incubate at 18°C.

  • Validation Checkpoint (Polarized Light Microscopy): Monitor drops after 3–7 days.

    • Self-Validation: Use cross-polarized light to inspect the formed crystals. Protein crystals will exhibit birefringence (glowing with distinct colors), distinguishing them from amorphous precipitate or inorganic salt crystals.

Protocol C: X-Ray Diffraction and Structure Solution

Objective: Solve the atomic coordinates of the complex.

  • Cryoprotection: Briefly transfer the crystal into a cryo-solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen.

    • Causality: Glycerol prevents the formation of crystalline ice during freezing, which would otherwise physically destroy the protein crystal lattice and obscure the diffraction pattern.

  • Data Collection: Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength ~1.0 Å).

  • Phase Solution: Solve the phase problem using Molecular Replacement (MR). Use a high-resolution apo-FXa structure or a closely related complex (e.g., FXa-DX9065a, PDB: 1FAX) as the search model, omitting the ligand [2].

  • Validation Checkpoint ( Rfree​ Calculation): During iterative refinement (using Phenix or REFMAC), monitor the Rfree​ value.

    • Self-Validation: An Rfree​ dropping below 0.25 alongside clear, continuous Fo​−Fc​ positive electron density in the S1 and S4 pockets validates the precise atomic positioning of the JTV-803 free base.

Conclusion

The structural elucidation of Factor Xa complexed with the JTV-803 free base provides a masterclass in structure-based drug design. By exploiting the deep, electronegative S1 pocket via an amidino-tetrahydroisoquinoline group, and the hydrophobic S4 box via pyridine/piperidine rings, JTV-803 achieves remarkable potency and selectivity. The self-validating crystallographic workflows detailed in this guide ensure that researchers can reliably capture these transient molecular interactions, paving the way for the continuous optimization of targeted antithrombotic therapies.

References

  • Source: PubMed (Eur J Pharmacol. 2001)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (Thromb Res. 2002)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Preparation and Handling of JTV-803 Free Base Stock Solutions in DMSO

Scientific Context & Mechanistic Grounding JTV-803 is a highly potent, synthetic, and competitive inhibitor of human coagulation Factor Xa (FXa)[1]. By selectively targeting FXa, JTV-803 effectively uncouples the intrins...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Grounding

JTV-803 is a highly potent, synthetic, and competitive inhibitor of human coagulation Factor Xa (FXa)[1]. By selectively targeting FXa, JTV-803 effectively uncouples the intrinsic and extrinsic coagulation pathways from the common pathway, severely attenuating the conversion of prothrombin to thrombin[2]. Because thrombin is a central mediator of both platelet activation and fibrinogen cleavage, inhibiting FXa presents a robust pharmacological strategy for preventing venous and arterial thrombosis[1].

Beyond coagulation, FXa and thrombin inhibitors are increasingly utilized in oncology research. Coagulation factors often drive angiogenesis and metastasis in the tumor microenvironment, making compounds like JTV-803 valuable tools in evaluating malignancies such as colorectal cancer[3].

Mechanism_JTV803 Ext Intrinsic / Extrinsic Pathways FX Factor X Ext->FX Activation FXa Factor Xa (Active) FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombinase Complex JTV JTV-803 (FXa Inhibitor) JTV->FXa Competitive Inhibition (Ki ≈ 19 nM) Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin

Figure 1: Mechanism of Action of JTV-803 in the Coagulation Cascade.

Physicochemical Properties of JTV-803 Free Base

It is critical to distinguish between JTV-803 free base and its more commonly referenced mesylate salt (which has a molecular weight of 505.59 g/mol )[4]. The free base requires specific stoichiometric calculations to ensure accurate molarity in in vitro and in vivo assays.

PropertySpecification
Nomenclature JTV-803 Free Base
CAS Registry Number 247131-06-2[5]
Molecular Formula C₂₂H₂₇N₅O₃[6]
Molecular Weight 409.48 g/mol [6]
Primary Target Human Factor Xa (Ki ≈ 19 nM, IC₅₀ ≈ 81 nM)[2],[4]
Solvent Compatibility Anhydrous DMSO (Soluble up to ≥ 20 mM)

Quantitative Dilution Matrix

To minimize pipetting errors and ensure experimental reproducibility, utilize the following matrix to prepare standard stock solutions of the free base.

Target ConcentrationMass of JTV-803 Free BaseVolume of Anhydrous DMSO
1 mM 0.41 mg1.0 mL
5 mM 2.05 mg1.0 mL
10 mM 4.10 mg1.0 mL
20 mM 8.19 mg1.0 mL
10 mM (Bulk Prep) 20.47 mg5.0 mL

Experimental Protocol: Stock Solution Preparation

The integrity of a small-molecule stock solution dictates the reliability of all downstream functional assays. This protocol is designed to mitigate hydrolysis, thermal degradation, and concentration drift.

Protocol_Workflow Equilibrate 1. Equilibrate to Room Temp Weigh 2. Weigh JTV-803 Equilibrate->Weigh DMSO 3. Add Anhydrous DMSO Weigh->DMSO Homogenize 4. Vortex & Sonicate DMSO->Homogenize Aliquot 5. Aliquot & Store (-80°C) Homogenize->Aliquot

Figure 2: Workflow for the preparation and preservation of JTV-803 stock solutions.

Step-by-Step Methodology:

Step 1: Equilibration

  • Remove the lyophilized JTV-803 free base vial from -20°C storage.

  • Allow the vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

  • Causality Insight: Opening a cold vial introduces atmospheric moisture via condensation. This causes rapid degradation of the compound and alters the effective mass of the powder, skewing all downstream molarity calculations.

Step 2: Weighing & Transfer

  • Using a calibrated analytical balance (accuracy ±0.01 mg), weigh the required mass of JTV-803 free base (e.g., 4.10 mg for 1 mL of 10 mM stock).

  • Transfer the powder to a sterile, amber glass or opaque microcentrifuge tube.

  • Causality Insight: Amber tubes are mandatory to protect the tetrahydroisoquinoline core of JTV-803 from photo-oxidation during handling and storage.

Step 3: Dissolution

  • Add the corresponding volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Causality Insight: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of hydrophobic compounds and accelerates hydrolysis of the active moiety.

Step 4: Homogenization

  • Vortex the suspension vigorously for 30–60 seconds.

  • If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes. Do not allow the water bath to exceed 30°C.

  • Causality Insight: Excessive heat during sonication can induce thermal degradation of the compound's structural integrity.

Step 5: Aliquoting and Cryopreservation

  • Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed tubes.

  • Store immediately at -80°C.

  • Causality Insight: Repeated freeze-thaw cycles lead to micro-precipitation. Once precipitated out of DMSO, JTV-803 may not fully redissolve upon thawing, leading to artificially low concentrations and false-negative results in subsequent assays.

Self-Validating Quality Control (QC) Assays

To ensure the protocol has yielded a functional and accurate stock, implement the following self-validating checks:

  • Visual & Spectroscopic Validation: The final DMSO stock must be completely transparent with no particulate matter. For rigorous QC, an LC-MS aliquot can be run to verify the intact mass [M+H]⁺ of 410.48 m/z.

  • Functional Validation (Chromogenic FXa Assay):

    • Dilute the 10 mM stock to a working concentration of 100 nM in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Incubate with 1 nM purified human Factor Xa for 10 minutes at 37°C.

    • Add a specific FXa chromogenic substrate (e.g., S-2222).

    • Measure absorbance at 405 nm. A properly prepared JTV-803 stock should yield an IC₅₀ of approximately 80-90 nM[4]. Failure to inhibit FXa at this threshold indicates degradation, water contamination, or precipitation during storage.

References

  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring | Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Genetic Analysis of Protein S Deficiency: JTV-803 | National Institute of Public Health (NIPH), Japan URL: [Link][2]

  • Partial Characterization of Thrombin Inhibitor(s) Derived from Salivary Glands of the Tick, Hyalomma dromedarii, and Related Anti-Cancer Potential | SCIRP URL: [Link][3]

  • JTV-803 Free Base - Global Substance Registration System (GSRS) | National Institutes of Health (NIH) URL: [Link][6]

  • FDA Global Substance Registration Database - J | DrugFuture URL: [Link][5]

Sources

Application

Application Note: Characterization of JTV-803 (Free Base) in Chromogenic Factor Xa Assays

Executive Summary and Mechanistic Rationale Factor Xa (FXa) is a highly regulated serine protease that serves as the critical convergence point of the intrinsic and extrinsic coagulation cascades. JTV-803 is a potent, hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

Factor Xa (FXa) is a highly regulated serine protease that serves as the critical convergence point of the intrinsic and extrinsic coagulation cascades. JTV-803 is a potent, highly selective, and direct inhibitor of human FXa[1]. While often supplied commercially as a monomethanesulfonate trihydrate salt, researchers utilizing the JTV-803 free base must implement specific solubilization and assay design strategies to ensure accurate in vitro kinetic evaluation.

Chromogenic assays represent the gold standard for evaluating FXa amidolytic activity[2]. These assays utilize synthetic peptide substrates—such as S-2222 (benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide)—which mimic the natural cleavage site of prothrombin[1]. Upon enzymatic cleavage by FXa, the p-nitroaniline (pNA) chromophore is released, allowing for direct colorimetric quantification at 405 nm[3].

Mechanism FXa Human Factor Xa (Active Protease) Substrate S-2222 Substrate (Bz-Ile-Glu-Gly-Arg-pNA) FXa->Substrate Catalyzes Complex FXa : JTV-803 Complex (Catalytically Inactive) FXa->Complex Inhibition JTV803 JTV-803 (Free Base) Competitive Inhibitor JTV803->FXa Binds Active Site Products Cleaved Peptide + p-Nitroaniline (pNA) Substrate->Products Cleavage Readout Absorbance at 405 nm (Colorimetric Readout) Products->Readout Quantification

Fig 1: Mechanism of Factor Xa chromogenic assay and competitive inhibition by JTV-803.

Pharmacological Profile of JTV-803

The following table summarizes the established quantitative parameters of JTV-803, providing a benchmark for assay validation.

ParameterValueClinical/Assay Significance
Target Enzyme Human Factor XaCentral node of the coagulation cascade[4].
Inhibition Type CompetitiveCompetes directly with the chromogenic substrate[1].
Inhibition Constant (Ki) 0.019 µM (19 nM)Indicates high binding affinity to the active site[1].
Half-Maximal Inhibitory Concentration (IC50) 0.081 µM (81 nM)Potent suppression of FXa amidolytic activity[1].
Selectivity Profile >100-fold vs. Thrombin, Plasmin, TrypsinEnsures off-target proteases do not confound results[1].

Experimental Design & Causality (The "Why")

To achieve reproducible results with the JTV-803 free base, the assay must be engineered around its specific physicochemical properties. Do not simply follow the steps; understand the causality behind them:

  • Solvent Selection & Tolerance: The free base form of JTV-803 is highly lipophilic and lacks the aqueous solubility of its salt counterpart. Initial solubilization must be performed in 100% DMSO. However, FXa is a delicate serine protease. If the final DMSO concentration in the assay well exceeds 1% v/v, the enzyme's tertiary structure destabilizes, artificially altering the Michaelis constant ( Km​ ).

  • Buffer Carrier Proteins: The assay buffer requires 0.1% Bovine Serum Albumin (BSA) or PEG-8000. At nanomolar assay concentrations, hydrophobic small molecules like JTV-803 and the FXa enzyme itself are prone to non-specific adsorption to the polystyrene walls of the microplate. BSA acts as a carrier protein to prevent this depletion, ensuring the calculated IC50​ reflects true potency.

  • Pre-incubation Necessity: JTV-803 is a competitive inhibitor[1]. If the inhibitor and the highly concentrated substrate are added simultaneously, the substrate will outcompete the inhibitor before binding equilibrium is reached. A 10-minute pre-incubation of FXa with JTV-803 at 37°C is mandatory to establish the enzyme-inhibitor complex prior to reaction initiation[3].

Detailed Experimental Protocol

Workflow Step1 1. Reagent Preparation Step2 2. Pre-incubation (FXa + JTV-803) Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Kinetic Incubation (37°C) Step3->Step4 Step5 5. Absorbance Read (405 nm) Step4->Step5

Fig 2: Step-by-step workflow for the JTV-803 Factor Xa chromogenic microplate assay.

Materials Required
  • Enzyme: Purified Human Factor Xa.

  • Inhibitor: JTV-803 (Free Base).

  • Substrate: S-2222 (benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Consumables: 96-well clear, flat-bottom microplates (non-binding surface recommended).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare fresh and equilibrate to 37°C.

  • FXa Solution: Dilute human FXa in Assay Buffer to a 4X working concentration (e.g., 8 nM for a final 2 nM assay concentration). Keep on ice until use.

  • Substrate Solution: Reconstitute S-2222 in distilled water to a 4X working concentration (e.g., 800 µM for a final 200 µM concentration). Note: Ensure the final concentration is near the Km​ of S-2222 (~250 µM) to accurately calculate Ki​ .

  • JTV-803 Dilution Series: Prepare a 10 mM master stock of JTV-803 free base in 100% DMSO. Perform 3-fold serial dilutions in 100% DMSO. Dilute these DMSO stocks 1:25 in Assay Buffer to create 4X working solutions (containing 4% DMSO).

Step 2: Plate Assembly (100 µL Final Volume)

  • Add 25 µL of Assay Buffer to all test wells.

  • Add 25 µL of the 4X JTV-803 working solution to the respective wells. For the Vehicle Control, add 25 µL of Assay Buffer containing 4% DMSO.

  • Add 25 µL of the 4X FXa solution to all wells (except the "Blank" wells, which receive 25 µL of Assay Buffer instead).

Step 3: Pre-Incubation

  • Seal the plate and incubate at 37°C for exactly 10 minutes to allow the JTV-803 to reach binding equilibrium with FXa[3].

Step 4: Reaction Initiation & Kinetic Readout

  • Quickly add 25 µL of the 4X S-2222 substrate solution to all wells to initiate the reaction. (The final DMSO concentration is now exactly 1%).

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure absorbance kinetically at 405 nm every 30 seconds for 15 minutes.

Data Analysis & Assay Self-Validation

To ensure the trustworthiness of your protocol, the assay must be treated as a self-validating system.

1. Initial Velocity ( V0​ ) Calculation: Extract the linear portion of the progress curve (typically the first 3-5 minutes) to determine the initial velocity ( ΔA405​/min ). Do not use endpoint data unless kinetic reading is impossible, as substrate depletion will skew the linearity.

2. Percent Inhibition: Calculate the percent inhibition for each JTV-803 concentration:

% Inhibition=(1−V0(Vehicle)​V0(Inhibitor)​​)×100

3. IC50​ and Ki​ Determination: Fit the dose-response data to a 4-parameter logistic (4PL) regression model to determine the IC50​ . Because JTV-803 is a competitive inhibitor[1], convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

4. Z'-Factor Validation (Quality Control): The assay is only considered valid if the Z'-factor between the Vehicle Control (0% inhibition) and a fully inhibited control (e.g., 10 µM JTV-803) is ≥0.5 . If the Z'-factor falls below 0.5, investigate potential enzyme degradation or substrate precipitation.

References

  • Source: PubMed (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: PubMed (nih.gov)
  • Title: Effects of a synthetic factor Xa inhibitor (JTV-803)

Sources

Method

JTV-803 free base formulation for intravenous administration

Application Note: Formulation Strategies and Intravenous Delivery Protocols for JTV-803 Free Base Executive Summary JTV-803 is a highly selective, synthetic inhibitor of activated Factor X (Factor Xa)[1]. While tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies and Intravenous Delivery Protocols for JTV-803 Free Base

Executive Summary

JTV-803 is a highly selective, synthetic inhibitor of activated Factor X (Factor Xa)[1]. While traditionally synthesized and utilized as a monomethanesulfonate trihydrate salt to bypass solubility limitations[2], specific preclinical and analytical scenarios require the direct formulation of the JTV-803 free base. As a Senior Application Scientist, I have designed this protocol to bridge the gap between the molecule's complex physicochemical properties and the rigorous demands of continuous intravenous (IV) administration in in vivo thrombosis models.

Mechanistic Grounding and Rationale

Unlike indirect inhibitors such as fondaparinux, JTV-803 operates independently of antithrombin III (ATIII)[3]. This ATIII-independent mechanism is highly advantageous in treating conditions like disseminated intravascular coagulation (DIC), where endogenous ATIII levels are frequently depleted[4]. JTV-803 exerts competitive inhibition directly on the prothrombinase complex, halting the conversion of prothrombin to thrombin and subsequently preventing fibrin cross-linking[5].

Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Activated Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Catalyzes Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking JTV803 JTV-803 JTV803->FactorXa Competitive Inhibition

Fig 1. Coagulation cascade highlighting JTV-803 competitive inhibition of Activated Factor Xa.

Physicochemical Profiling: The Causality of Excipient Selection

Formulating the free base of JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) presents a distinct challenge. The molecule is zwitterionic, containing highly basic amidino and piperidine groups alongside an acidic carboxylic acid.

  • The Challenge: At physiological pH (7.4), the free base exists near its isoelectric point, resulting in poor aqueous solubility and a high risk of precipitation upon IV injection.

  • The Solution (Causality): We utilize an in situ acidification strategy combined with complexation. By lowering the vehicle pH to 4.0–4.5 using a dilute acid, we selectively protonate the basic centers, imparting a net positive charge. Simultaneously, the addition of 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic tetrahydroisoquinoline ring. This dual-action approach prevents nucleation and ensures the API remains in solution when subjected to the buffering capacity of systemic circulation.

Step-by-Step Methodology: IV Formulation Preparation

This protocol is designed as a self-validating system to ensure absolute formulation integrity prior to administration.

  • Vehicle Preparation: Dissolve HP-β-CD in Water for Injection (WFI) to achieve a 10% (w/v) solution.

  • API Solubilization: Accurately weigh the required mass of JTV-803 free base. Suspend the powder in the HP-β-CD vehicle under continuous magnetic stirring (400 rpm).

  • In Situ Acidification: Dropwise, add 0.1 M HCl until the pH reaches 4.0–4.5. Causality: The suspension will rapidly clarify into a transparent solution as the amidine and piperidine moieties become fully protonated.

  • Osmolality Adjustment: Add NaCl to adjust the osmolality to 280–320 mOsm/kg. Validation Check: Measure osmolality using a freezing-point osmometer. Hypotonic solutions will induce hemolysis upon IV infusion, which will artificially skew downstream coagulation assays.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Quality Control (Self-Validation): Analyze pre- and post-filtration aliquots via RP-HPLC. Criteria: A recovery of <98% indicates premature precipitation or filter binding, necessitating a slight downward adjustment of pH or an increase in HP-β-CD concentration.

Workflow Weigh 1. Weigh API (JTV-803 Free Base) Mix 3. Solubilization (pH 4.5 Adjustment) Weigh->Mix Vehicle 2. Excipient Prep (10% HP-β-CD) Vehicle->Mix Filter 4. Sterile Filter (0.22 µm PES) Mix->Filter QC 5. QC Analysis (HPLC, Osmolality) Filter->QC IV 6. IV Infusion (0.3 - 3.0 mg/kg/h) QC->IV

Fig 2. Step-by-step workflow for formulation and intravenous administration of JTV-803.

Step-by-Step Methodology: In Vivo Intravenous Administration

Because JTV-803 exhibits a rapid clearance rate (up to 81.8% clearance observed in hemodialysis models)[6], bolus injections lead to sharp pharmacokinetic peaks and rapid sub-therapeutic troughs. Continuous IV infusion is mandatory to maintain steady-state Factor Xa inhibition[1].

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the femoral vein for continuous infusion and the carotid artery for blood sampling.

  • Baseline Sampling: Withdraw 0.5 mL of blood into a syringe containing 3.8% sodium citrate (9:1 blood-to-citrate ratio). Centrifuge at 2500 × g for 15 minutes to isolate platelet-poor plasma (PPP).

  • Infusion Protocol: Mount the JTV-803 formulation onto a micro-infusion pump. Initiate continuous infusion at a rate delivering 0.3 to 3.0 mg/kg/h[1][6].

  • Pharmacodynamic Monitoring: At 30, 60, and 120 minutes post-infusion, draw citrated blood samples. Evaluate the Activated Partial Thromboplastin Time (aPTT) and conduct a specific anti-Xa chromogenic assay. Validation Check: A dose-dependent prolongation of aPTT confirms systemic exposure and active target engagement[5].

Quantitative Data Summary

ParameterValue / ObservationClinical / Experimental Significance
Target Human Factor XaEssential component of the prothrombinase complex[3].
Inhibitory Constant (Ki) 0.019 µMHighly potent, competitive inhibition[5].
Half-maximal Inhibitory Concentration (IC50) 0.081 µMDemonstrates strong efficacy in neutralizing Factor Xa[5].
Selectivity Profile >100-foldHighly selective over thrombin, plasmin, and trypsin[5].
Effective IV Dose (Thrombosis) ≥ 0.3 mg/kg/hInhibits thrombus formation in arteriovenous shunt models[1].
Bleeding Time Prolongation Dose 30 mg/kg/h10-100x safety margin compared to the antithrombotic dose[1].
Clearance Rate (Hemodialysis) 53.4% - 81.8%Rapid systemic clearance necessitates continuous IV infusion[6].

References

  • Title: Antithrombotic effects of a synthetic inhibitor of activated factor X, JTV-803, in animals. Source: Eur J Pharmacol / PubMed. URL: 1

  • Title: Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. Source: Thromb Res / PubMed. URL: 6

  • Title: Synthetic Anti-Xa Drugs Can Be Used for Parenteral Anticoagulation but Not Fondaparinux. Source: Blood / ASH Publications. URL: 3

  • Title: Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. Source: Eur J Pharmacol / PubMed. URL: 5

  • Title: Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models. Source: Blood Coagul Fibrinolysis / PubMed. URL: 4

  • Title: Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 2

Sources

Application

Advanced Application Note: Cell Culture Media Compatibility and Experimental Protocols for JTV-803 (Free Base)

Introduction and Mechanistic Rationale JTV-803 is a highly potent, synthetic, and competitive direct inhibitor of human Factor Xa (FXa) [1]. While the compound is frequently utilized in in vivo thrombosis models as a met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

JTV-803 is a highly potent, synthetic, and competitive direct inhibitor of human Factor Xa (FXa) [1]. While the compound is frequently utilized in in vivo thrombosis models as a methanesulfonate (mesylate) trihydrate salt to maximize aqueous solubility, specialized in vitro applications—such as patch-clamp electrophysiology, sensitive calcium-flux assays, and primary endothelial cell signaling studies—often require the JTV-803 free base . Utilizing the free base prevents the introduction of exogenous counter-ions (like methanesulfonate) that can inadvertently alter media osmolarity or interfere with sensitive ion channel readouts.

In cell culture, FXa does more than drive the coagulation cascade; it acts as a potent signaling molecule by proteolytically cleaving Protease-Activated Receptors (PAR-1 and PAR-2) on the surface of endothelial cells, fibroblasts, and tumor cells. JTV-803 free base is deployed in these models to selectively block FXa-mediated PAR activation without affecting thrombin, plasmin, or trypsin pathways [1].

Pathway JTV JTV-803 (Free Base) FXa Inhibitor FXa Factor Xa (Active Serine Protease) JTV->FXa Competitive Inhibition (Ki = 0.019 µM) PAR PAR-1 / PAR-2 (Protease-Activated Receptors) FXa->PAR Proteolytic Cleavage (N-terminal exodomain) Intra Intracellular Signaling (Ca2+ Flux, MAPK/ERK) PAR->Intra Transmembrane Signaling Response Cellular Response (Proliferation / Inflammation) Intra->Response Gene Expression

Figure 1: Mechanism of Action of JTV-803 inhibiting Factor Xa-mediated PAR signaling pathways.

Physicochemical Profile and Media Dynamics

To design a robust in vitro assay, researchers must account for the lipophilic nature of the JTV-803 free base. Unlike its salt counterpart, the free base requires an organic solvent (typically DMSO) for initial reconstitution.

Table 1: Physicochemical Profile of JTV-803 (Free Base)
PropertySpecificationExperimental Implication
Molecular Weight 409.48 g/mol Use for precise molarity calculations (do not use salt MW of 559.64).
Target Specificity Human Factor Xa100x more selective for FXa than thrombin or plasmin [1].
Inhibitory Constant ( Ki​ ) 0.019 µM (19 nM)Highly potent; working concentrations typically range from 0.1 to 0.5 µM [1].
Primary Solvent 100% DMSORequires intermediate dilution steps to prevent solvent shock to cells.
Expert Insight: The "Serum Sink" Effect

A critical failure point in FXa inhibitor assays is the improper use of Fetal Bovine Serum (FBS). FBS contains abundant circulating proteins, including bovine Factor X/Xa and α2​ -macroglobulin (a broad-spectrum protease inhibitor) [2].

  • Causality: If JTV-803 is applied in media containing 10% FBS, the highly abundant serum proteins will sequester the lipophilic free base, drastically reducing the effective free-drug concentration. Furthermore, endogenous bovine FXa can act as a competitive "sink," requiring artificially high doses of JTV-803 to achieve PAR-2 inhibition.

  • Solution: Assays must be conducted in serum-free media or media containing 1% heat-inactivated FBS.

Table 2: Cell Culture Media Compatibility Matrix
Media FormulationSerum ContentCompatibilityCausality & Recommendations
DMEM / RPMI-1640 0% FBS (Serum-Free)Excellent Ideal for short-term (<24h) PAR activation and calcium flux assays. Maximum drug bioavailability.
DMEM / RPMI-1640 1% FBS (Heat-Inact.)Good Suitable for 48h assays requiring basal survival factors. Heat inactivation destroys endogenous serum proteases.
EBM-2 (Endothelial) 5-10% FBSPoor High lipid/protein content sequesters JTV-803. Unpredictable IC50 shifts. Avoid for direct inhibition assays.

Experimental Workflows and Protocols

To ensure self-validating results, the following protocols incorporate built-in quality control checks, including visual confirmation of solubility and strict vehicle-control constraints.

Workflow Step1 1. Weigh JTV-803 Free Base (Protect from light) Step2 2. Reconstitute in 100% DMSO (Yields 10 mM Master Stock) Step1->Step2 Step3 3. Aliquot & Store at -20°C (Minimize freeze-thaw cycles) Step2->Step3 Step4 4. Prepare Intermediate Dilution (100x in Serum-Free Media) Step3->Step4 Step5 5. Final Application to Cell Culture (Final DMSO ≤ 0.1%, 0.1-0.5 µM JTV-803) Step4->Step5

Figure 2: Standardized workflow for JTV-803 free base reconstitution and cell culture application.

Protocol 1: Preparation of JTV-803 Stock and Working Solutions

Objective: Achieve a fully dissolved, stable working solution without inducing media precipitation or solvent toxicity.

  • Master Stock Preparation (10 mM):

    • Weigh exactly 4.09 mg of JTV-803 free base.

    • Add 1.0 mL of sterile, cell-culture grade 100% DMSO.

    • Vortex for 30 seconds. Self-Validation Check: Hold the tube to the light; the solution must be completely clear with no particulate matter.

  • Aliquot and Storage:

    • Divide into 20 µL aliquots in amber microcentrifuge tubes (JTV-803 is light-sensitive over prolonged periods). Store at -20°C.

  • Intermediate Dilution (100x):

    • Do not add 10 mM DMSO stock directly to cells. The localized high concentration of DMSO will cause immediate cell lysis at the drop site.

    • Dilute the 10 mM stock 1:100 in pre-warmed (37°C) serum-free media to create a 100 µM intermediate solution.

  • Final Media Preparation:

    • Dilute the intermediate solution further into your experimental media to achieve the target concentration (e.g., 0.1 µM to 0.5 µM) [1].

    • Critical Check: Ensure the final DMSO concentration in the culture well never exceeds 0.1% (v/v) to prevent solvent-induced alterations in membrane permeability.

Protocol 2: In Vitro FXa-Mediated PAR Activation Assay in HUVECs

Objective: Measure the ability of JTV-803 to block exogenous FXa-induced signaling in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding & Starvation:

    • Seed HUVECs in a 96-well plate at 1×104 cells/well in complete EBM-2 media. Allow adherence for 24 hours.

    • Wash cells twice with warm PBS. Replace media with serum-free basal media for 12 hours to synchronize the cell cycle and downregulate basal PAR activation.

  • Inhibitor Pre-treatment:

    • Prepare JTV-803 working solutions (0.05 µM, 0.1 µM, 0.5 µM, and 1.0 µM) as per Protocol 1.

    • Include a Vehicle Control well (0.1% DMSO in serum-free media) to validate that baseline signaling is unaffected by the solvent.

    • Add JTV-803 solutions to the respective wells and incubate for 30 minutes at 37°C, 5% CO 2​ .

  • Factor Xa Challenge:

    • Add purified human Factor Xa to the wells at a final concentration of 10 nM.

    • Causality Note: Pre-incubating the cells with JTV-803 allows the inhibitor to reach equilibrium in the media, ensuring immediate competitive binding to FXa the moment it is introduced, thereby preventing any initial burst of PAR cleavage.

  • Downstream Readout:

    • Proceed immediately to your readout of choice (e.g., Fluo-4 AM calcium flux assay measured via kinetic fluorometry, or lyse cells after 15 minutes for ERK1/2 phosphorylation analysis via Western Blot).

References

  • Sato, K., et al. "Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo." European Journal of Pharmacology 428.2 (2001): 163-168. URL: [Link]

  • Tobu, M., et al. "Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests." Clinical and Applied Thrombosis/Hemostasis 8.4 (2002): 325-336. URL: [Link]

Method

Application Notes &amp; Protocols: A Comprehensive Guide to In Vivo Administration of JTV-803 Free Base for Preclinical Research

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective in vivo administration of JTV-803 free base. Recognizing that JTV-803 is not widely chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective in vivo administration of JTV-803 free base. Recognizing that JTV-803 is not widely characterized in public literature, this guide is built upon the foundational principles of preclinical administration for poorly water-soluble, small molecule free bases. It offers a framework for logical vehicle selection, detailed administration protocols for multiple routes, and the scientific rationale underpinning these experimental choices. The protocols herein are designed to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare.

Introduction: The Criticality of Route and Formulation

The journey of a therapeutic candidate from bench to clinic is paved with rigorous preclinical evaluation. The method of administration and the formulation used in these early in vivo studies are not mere logistical details; they are critical variables that profoundly influence a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2] For a compound like JTV-803, presumed to be a small molecule free base, challenges such as poor aqueous solubility are common and must be addressed to achieve meaningful and translatable results.[3]

This guide provides the strategic framework and tactical protocols to navigate these challenges. We will explore the "why" behind choosing a specific administration route—from mimicking a potential clinical path with oral gavage to ensuring 100% bioavailability with intravenous injection—and the "how" of preparing and delivering the compound effectively.[1][4]

Ethical Imperative: All experimental procedures involving laboratory animals must be conducted with the utmost respect for their welfare. Researchers are required to obtain protocol approval from their institution's Animal Care and Use Committee (IACUC) and adhere strictly to national and institutional guidelines.[5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding ethos of all study designs.[8]

Foundational Step: Vehicle Selection for JTV-803 Free Base

The "free base" designation often implies low water solubility, making the selection of an appropriate delivery vehicle the first and most critical step. An inadequate vehicle can lead to drug precipitation, inconsistent absorption, and, consequently, unreliable data. The goal is to develop a safe and stable formulation that maintains the compound in a bioavailable state.[9][10]

Decision-Making Workflow for Vehicle Formulation

The selection process is a systematic evaluation of solubility, stability, and tolerability. The following workflow provides a logical path for developing a suitable formulation for JTV-803.

Vehicle_Selection_Workflow start Start: JTV-803 Free Base (Poorly Soluble) sol_screen Step 1: Solubility Screening (Aqueous & Organic Solvents) start->sol_screen is_soluble Is solubility in aqueous buffer (pH adjusted) sufficient for target dose? sol_screen->is_soluble use_aqueous Use Buffered Aqueous Solution (e.g., PBS, Citrate Buffer) is_soluble->use_aqueous Yes cosolvent_path Step 2: Co-Solvent System (e.g., PEG400, Propylene Glycol, DMSO, Ethanol) is_soluble->cosolvent_path No is_cosolvent_ok Is compound stable & soluble in a tolerable co-solvent mix? cosolvent_path->is_cosolvent_ok use_cosolvent Use Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) is_cosolvent_ok->use_cosolvent Yes suspension_path Step 3: Suspension or Complexation Approach is_cosolvent_ok->suspension_path No is_suspension_ok Can a stable, uniform suspension be made? (e.g., with Tween 80, CMC) suspension_path->is_suspension_ok use_suspension Use Suspension (e.g., 0.5% CMC, 0.1% Tween 80 in Saline) is_suspension_ok->use_suspension Yes complexation Consider Complexation (e.g., Cyclodextrins) or Lipid-Based Systems (SEDDS) is_suspension_ok->complexation No

Caption: Vehicle selection workflow for poorly soluble compounds.

Common Vehicles for In Vivo Administration

The choice of vehicle is intrinsically linked to the intended route of administration. A formulation suitable for oral gavage may be entirely inappropriate for intravenous injection.

Vehicle CategoryExample CompositionSuitable RoutesKey Considerations
Aqueous Solutions Normal Saline (0.9% NaCl); Phosphate-Buffered Saline (PBS)IV, IP, SC, POOnly for sufficiently soluble compounds. Isotonic and well-tolerated.[9]
Co-Solvent Systems 10% DMSO, 40% PEG 400, 50% WaterIV, IP, POIncreases solubility of hydrophobic compounds.[10] Potential for toxicity/irritation at high concentrations of organic solvents. Must check for precipitation upon dilution.[11]
Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in waterPO, IP, SCFor insoluble compounds. Particle size and uniformity are critical. Not suitable for IV administration.[12]
Oil-Based Vehicles Corn Oil, Sesame OilPO, SC, IMFor highly lipophilic compounds. Slow absorption from injection site. Not suitable for IV administration.[9]
Complexation Agents Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, SC, POForms inclusion complexes to enhance solubility. Generally well-tolerated.[9]
Protocol: Basic Solubility Screening

Objective: To determine an appropriate starting point for vehicle development for JTV-803.

Materials:

  • JTV-803 free base

  • A panel of solvents (e.g., Water, Saline, PBS, Ethanol, DMSO, PEG 400, Corn Oil)

  • Vortex mixer

  • Centrifuge

  • 2 mL microcentrifuge tubes

Procedure:

  • Weigh 1-2 mg of JTV-803 into several pre-weighed microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of a single solvent to each tube.

  • Vortex vigorously for 2-5 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If dissolved, add more solvent incrementally to determine the approximate saturation solubility.

  • If not fully dissolved, sonicate for 10-15 minutes.

  • If still undissolved, centrifuge at >10,000 x g for 10 minutes to pellet undissolved compound.

  • Carefully collect the supernatant for analytical quantification (e.g., by HPLC-UV) to determine the precise solubility.

  • Document visual observations (clear solution, suspension, precipitate) and quantitative results to guide the selection of a lead vehicle system for further optimization.

In Vivo Administration Protocols

The following sections detail standardized protocols for common administration routes in mice. The principles are broadly applicable to other rodent species, but volumes and equipment must be adjusted accordingly.

Oral Gavage (PO)

Scientific Rationale: This route is essential for evaluating oral bioavailability and mimics the intended clinical route for many small molecule drugs. It allows for the precise administration of a defined dose, but it is subject to the complexities of gastrointestinal absorption and first-pass metabolism in the liver.[1][13]

Protocol: Oral Gavage in Mice

Materials:

  • JTV-803 formulation

  • Appropriately sized oral gavage needle (18-20 gauge for adult mice, with a flexible or rounded tip).[14]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is generally 10 mL/kg.[15][16]

  • Measurement: Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark this depth on the needle.[14][16]

  • Restraint: Restrain the mouse firmly by scruffing the neck and back, ensuring the head and body form a straight line to facilitate passage into the esophagus.[17]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the back of the throat. The mouse should swallow as the tube enters the esophagus.[14]

  • Verification: The tube should pass smoothly without resistance. If resistance is met or the animal shows respiratory distress, withdraw immediately as the needle may be in the trachea.[15][17]

  • Administration: Once the needle is at the predetermined depth, administer the formulation slowly and steadily.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid emerging from the nose.[18]

Intravenous Injection (IV)

Scientific Rationale: Typically administered via the lateral tail vein, this route introduces the drug directly into the systemic circulation, bypassing absorption barriers. This results in 100% bioavailability and a rapid onset of action, making it ideal for PK studies to determine clearance and volume of distribution.[1][4]

Protocol: Intravenous Tail Vein Injection in Mice

Materials:

  • JTV-803 formulation (must be a clear, particle-free solution)

  • Sterile 27-30 gauge needle and 1 mL syringe.[19]

  • A restraining device for mice

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.[19][20]

Procedure:

  • Preparation: Weigh the mouse. The maximum injection volume is typically 5 mL/kg (e.g., 0.1 mL for a 20g mouse).[21] Ensure the formulation is free of air bubbles.

  • Warming: Warm the mouse's tail for 5-10 minutes to dilate the lateral veins, making them easier to visualize.[19]

  • Restraint: Place the mouse in a suitable restraining device.

  • Visualization: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.

  • Insertion: With the needle bevel facing up, and parallel to the tail, insert the needle smoothly into one of the lateral veins. Start the injection attempt towards the distal end of the tail, allowing for subsequent attempts further up if needed.[22]

  • Administration: Inject the solution slowly and steadily. There should be no resistance. If a blister (bleb) forms or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw the needle, and attempt at a more proximal site.[20][22]

  • Withdrawal: After injection, remove the needle and apply gentle pressure with gauze to the site to prevent bleeding.

  • Monitoring: Return the animal to its cage and observe to ensure bleeding has stopped.[20]

Intraperitoneal Injection (IP)

Scientific Rationale: The IP route involves injecting the compound into the peritoneal cavity, where it is absorbed into circulation via the portal vein. While absorption is generally rapid, it is slower than IV and may be subject to some first-pass metabolism. This route is often used when IV access is difficult or for administering larger volumes or suspensions.[23]

Protocol: Intraperitoneal Injection in Mice

Materials:

  • JTV-803 formulation

  • Sterile 25-27 gauge needle and 1 mL syringe.

  • Alcohol pads

Procedure:

  • Preparation: Weigh the mouse. The maximum injection volume is typically 10 mL/kg.[24]

  • Restraint: Scruff the mouse and position it so its head is tilted downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[25]

  • Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major vessels.[25]

  • Insertion: Wipe the area with alcohol. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[25]

  • Verification: Gently aspirate by pulling back the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and re-prepare.

  • Administration: If aspiration is clear, inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Subcutaneous Injection (SC)

Scientific Rationale: This route involves injecting the compound into the space between the skin and underlying muscle, typically in the loose skin over the back. Absorption is slower and more sustained compared to IV or IP routes, making it suitable for compounds requiring prolonged exposure or for oil-based formulations.[26][27]

Protocol: Subcutaneous Injection in Mice

Materials:

  • JTV-803 formulation

  • Sterile 25-27 gauge needle and 1 mL syringe.

Procedure:

  • Preparation: Weigh the mouse. The maximum injection volume is generally 10 mL/kg, but it's often advisable to split larger volumes across multiple sites.[26][28]

  • Restraint: Place the mouse on a surface it can grip, such as a wire cage lid. Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Site Preparation: Using your thumb and forefinger, lift a "tent" of skin in the interscapular area or on the flank.[26][29]

  • Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[26]

  • Administration: Inject the solution. A small bleb or lump will form under the skin as the fluid is delivered.

  • Withdrawal & Monitoring: Withdraw the needle and gently pinch the injection site to prevent leakage. Return the mouse to its cage and monitor.

General In Vivo Study Workflow

A successful in vivo study requires careful planning from start to finish. The following workflow diagram outlines the key phases of a typical study involving the administration of JTV-803.

Study_Workflow iacuc 1. IACUC Protocol Approval acclimate 2. Animal Acclimatization (≥ 72 hours) iacuc->acclimate randomize 3. Randomization & Group Assignment acclimate->randomize pre_dose 4. Pre-Dose Procedures (e.g., Body Weights, Baseline Samples) randomize->pre_dose dose 5. JTV-803 Administration (Selected Route & Vehicle) pre_dose->dose monitoring 6. Post-Dose Monitoring (Clinical Observations) dose->monitoring sampling 7. Sample Collection (e.g., Blood for PK, Tissues for PD) monitoring->sampling endpoint 8. Study Endpoint & Euthanasia sampling->endpoint analysis 9. Sample Analysis & Data Interpretation endpoint->analysis

Caption: General workflow for an in vivo preclinical study.

References

  • J-Stage. (2006). Regulations and Guidelines on Scientific and Ethical Care and Use of Laboratory Animals Enforced on June 1, 2006. Available at: [Link]

  • Science Council of Japan. (2006). Guidelines for Proper Conduct of Animal Experiments. Available at: [Link]

  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Available at: [Link]

  • PMC. Intraperitoneal Injection of Neonatal Mice. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). (2021). SOP Subcutaneous injection of mice s.c. Injection. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). (2019). SOP Intravenous injection of mice i.v. Injection. Available at: [Link]

  • Animal Resources Centre. Subcutaneous Injection in the Mouse. Available at: [Link]

  • University of Arizona. Mouse Intraperitoneal (IP) administration. Available at: [Link]

  • McGill University. MODULE 2 THE LABORATORY MOUSE. Available at: [Link]

  • The University of Queensland. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). (2018). SOP Intraperitoneal injection of mice i.p. Injection. Available at: [Link]

  • RIKEN BRC. Laws and Guidelines. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • NIH OACU. Rodent Administration Route Tutorial. Available at: [Link]

  • The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]

  • Daiichi Sankyo. Detailed Regulations on Animal Experimentation. Available at: [Link]

  • The University of Queensland. LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Available at: [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Available at: [Link]

  • PMC. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available at: [Link]

  • Protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse. Available at: [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available at: [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. Available at: [Link]

  • Ministry of Education, Culture, Sports, Science and Technology. Fundamental Guidelines for Proper Conduct of Animal Experiment and Related Activities in Academic Research Institutions. Available at: [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Available at: [Link]

  • Patel Kwan Consultancy. (2020). Pharmacokinetics of Different Administration Routes. Available at: [Link]

  • PharmaTutor. ROUTES OF DRUG ADMINISTRATION. Available at: [Link]

  • Procedures with Care. Intraperitoneal Injection in the Mouse. Available at: [Link]

  • NCBI Bookshelf. (2023). Medication Routes of Administration. Available at: [Link]

  • PMC. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma. Available at: [Link]

  • NCBI Bookshelf. Pharmacokinetics & Pharmacodynamics. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Quantification of J-803 Free Base Anti-Xa Activity

Introduction: The Significance of JTV-803 and its Anti-Xa Activity JTV-803 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of JTV-803 and its Anti-Xa Activity

JTV-803 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves direct binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting fibrin clot formation.[2] As a direct oral anticoagulant (DOAC), JTV-803 holds therapeutic potential for the prevention and treatment of thromboembolic disorders.[1][3][4] Accurate and reproducible measurement of its anti-Xa activity is paramount for in vitro characterization, pre-clinical development, and potential therapeutic monitoring.

This application note provides a detailed, self-validating protocol for the in vitro measurement of the anti-Xa activity of JTV-803 free base using a chromogenic assay. The protocol is designed to deliver high-quality, reproducible data for researchers in pharmacology, hematology, and drug discovery.

Scientific Principle of the Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional, two-stage method designed to quantify the inhibitory activity of substances like JTV-803 against Factor Xa.[5][6][7][8] The principle hinges on the competition between the inhibitor (JTV-803) and a chromogenic substrate for the active site of a known, excess amount of FXa.

The process unfolds as follows:

  • Inhibition: The plasma sample containing the FXa inhibitor is incubated with a known excess of purified bovine or human Factor Xa. During this incubation, the inhibitor binds to and inactivates a portion of the FXa.

  • Substrate Cleavage: A chromogenic substrate, which is a synthetic peptide sequence recognized and cleaved by FXa, is added to the mixture.

  • Color Development: The residual, unbound FXa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline, pNA).

  • Detection: The amount of color produced is measured spectrophotometrically at a specific wavelength (usually 405 nm).

The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[7][8][9] A higher concentration of JTV-803 will result in less residual FXa activity and, consequently, a lower absorbance reading. The concentration of JTV-803 in an unknown sample is determined by comparing its absorbance to a standard curve generated with known concentrations of JTV-803.

G cluster_stage1 Stage 1: Inhibition cluster_stage2 Stage 2: Chromogenic Reaction JTV_803 JTV-803 (Inhibitor) JTV_FXa_complex JTV-803-FXa Complex (Inactive) JTV_803->JTV_FXa_complex Binds to FXa_excess Factor Xa (Excess) FXa_excess->JTV_FXa_complex FXa_residual Residual Factor Xa FXa_excess->FXa_residual Unbound portion pNA p-Nitroaniline (Colored Product) FXa_residual->pNA Cleaves Substrate Chromogenic Substrate (Colorless) Substrate->pNA Spectrophotometer Absorbance Reading pNA->Spectrophotometer Measured at 405 nm

Caption: Chromogenic Anti-Xa Assay Principle.

Materials and Reagents

Instrumentation
  • Automated Coagulation Analyzer or a microplate reader capable of reading absorbance at 405 nm.[10]

  • Calibrated pipettes

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • Centrifuge

Reagents
  • JTV-803 Free Base: (User-supplied)

  • Solvent for JTV-803: Dimethyl sulfoxide (DMSO) is recommended for initial stock solution preparation. Subsequent dilutions should be made in the assay buffer.

  • Factor Xa: Purified bovine or human Factor Xa.[11][12]

  • Chromogenic Substrate: A substrate specific for Factor Xa (e.g., S-2732 or similar).[5][6]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.4) is a common choice.[5][6][13] The buffer may be supplemented with a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to prevent non-specific binding.[5][6]

  • Reaction Stop Solution: 20% acetic acid or 2% citric acid (for endpoint assays).[12][13]

  • Control Plasma: Normal human pooled plasma (citrated).

  • High and Low Controls: Plasma spiked with known high and low concentrations of JTV-803.

ReagentRecommended Concentration/SpecificationsStorage
JTV-803 Stock Solution10 mM in 100% DMSO-20°C
Factor Xa~0.5-4.0 IU/mL-20°C or as per manufacturer
Chromogenic Substrate~0.3-2.0 mmol/L2-8°C or as per manufacturer
Assay Buffer50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 8.42-8°C
Stop Solution20% Acetic Acid or 2% Citric AcidRoom Temperature

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well microplate format. Volumes can be adjusted for other formats, maintaining the same reagent proportions.

Part 1: Preparation of Reagents and Standards
  • JTV-803 Stock Solution: Prepare a 10 mM stock solution of JTV-803 free base in 100% DMSO. Ensure complete dissolution.

  • JTV-803 Working Solutions:

    • Perform a serial dilution of the JTV-803 stock solution in the assay buffer to create a series of working standards.

    • A suggested concentration range for the standard curve is 0 µM to 1 µM, based on the reported Ki value of 0.019 µM for JTV-803.[1] The final concentrations in the assay will be lower after addition to plasma.

  • Factor Xa Reagent: Reconstitute and dilute Factor Xa in the assay buffer to the desired working concentration (e.g., 1 IU/mL). Pre-warm to 37°C before use.

  • Chromogenic Substrate Reagent: Reconstitute and dilute the chromogenic substrate in the assay buffer to the desired working concentration (e.g., 1 mM). Protect from light and pre-warm to 37°C before use.

  • Control Samples: Prepare high and low control samples by spiking known concentrations of JTV-803 into normal human pooled plasma.

Part 2: Assay Procedure
  • Sample Preparation:

    • If using plasma samples, they should be platelet-poor plasma (PPP), obtained by centrifuging citrated whole blood.[8]

    • Thaw frozen plasma samples rapidly at 37°C.[6]

  • Assay Plate Setup:

    • Pipette 50 µL of the JTV-803 standards, control samples, or unknown samples into the designated wells of a 96-well microplate.

    • Include blank wells containing only assay buffer.

  • Incubation with Factor Xa:

    • Add 25 µL of the pre-warmed Factor Xa reagent to each well.

    • Mix gently and incubate the plate at 37°C for a defined period (e.g., 2-5 minutes). This incubation time may require optimization.

  • Chromogenic Reaction:

    • Add 25 µL of the pre-warmed chromogenic substrate reagent to each well.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

    • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5 minutes) at 37°C, then add 25 µL of the stop solution to each well and read the final absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the rate of reaction (Vmax or ΔOD/min).

    • Plot the absorbance (or rate of reaction) against the known concentrations of the JTV-803 standards to generate a calibration curve.

    • Determine the concentration of JTV-803 in the unknown samples by interpolating their absorbance values from the standard curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare JTV-803 Standards, Controls, and Samples B Prepare FXa and Chromogenic Substrate Reagents C Pipette 50 µL of Standards/Samples into 96-well plate B->C D Add 25 µL of pre-warmed FXa. Incubate at 37°C. C->D E Add 25 µL of pre-warmed Chromogenic Substrate. D->E F Read Absorbance at 405 nm (Kinetic or Endpoint) E->F G Generate Standard Curve (Absorbance vs. [JTV-803]) F->G H Interpolate Unknown Sample Concentrations G->H

Caption: Experimental Workflow for JTV-803 Anti-Xa Assay.

Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Standard Curve: The standard curve should have a correlation coefficient (r²) of ≥ 0.98.

  • Controls: The measured concentrations of the high and low controls should fall within a pre-defined acceptable range (e.g., ± 20% of the nominal value).

  • Intra- and Inter-Assay Precision: The coefficient of variation (CV%) for replicate measurements of the controls should be less than 15%.

  • Lower Limit of Quantification (LLOQ): The LLOQ should be established as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Absorbance Readings Inactive reagents (FXa or substrate)Check reagent expiry dates and storage conditions. Prepare fresh reagents.
Incorrect wavelengthEnsure the spectrophotometer is set to 405 nm.
High Background Signal Contaminated buffer or reagentsUse fresh, high-purity water and reagents.
Poor Precision (High CV%) Pipetting errorsCalibrate pipettes and ensure proper pipetting technique.
Inconsistent incubation timesUse a timer and ensure consistent timing for all wells.
Non-linear Standard Curve Inappropriate standard concentrationsAdjust the concentration range of the standards.
Substrate depletionReduce the incubation time or use a lower concentration of FXa.

Conclusion

This application note provides a robust and reliable protocol for the measurement of JTV-803 free base anti-Xa activity. By adhering to the detailed steps and incorporating the recommended quality control measures, researchers can obtain accurate and reproducible data to support the development and characterization of this novel anticoagulant. The principles and procedures outlined herein are grounded in established methodologies for anti-Xa testing and can be adapted for various research applications.

References

  • Frontiers. (n.d.). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Retrieved from [Link]

  • PMC. (n.d.). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Retrieved from [Link]

  • Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • PMC. (n.d.). Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis. Retrieved from [Link]

  • PubMed. (2001, October 5). Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. Retrieved from [Link]

  • Hematology. (n.d.). Anti-Xa | HE. Retrieved from [Link]

  • UC Davis Health. (2017, October 16). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives. Retrieved from [Link]

  • PubMed. (2019, October 15). Validation of apixaban anti-factor Xa assay and impact of body weight. Retrieved from [Link]

  • R2 Diagnostics. (n.d.). ANTI-XA HEPARIN KIT. Retrieved from [Link]

  • ICSH. (2018, February 12). Recommendations for Laboratory Measurement of Direct Oral Anticoagulants. Retrieved from [Link]

  • CoaChrom Diagnostica. (n.d.). BIOPHENTM ANTI-Xa (2 Stages Heparin Assay). Retrieved from [Link]

  • PMC. (n.d.). Measuring Direct Oral Anticoagulant (DOAC) Levels: Applications, Limitations, and Future Directions. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). INNOVANCE Anti-Xa assay. Retrieved from [Link]

  • PubMed. (2002, October 15). Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests. Retrieved from [Link]

  • ADLM. (2025, November 4). Guidance document on coagulation testing in patients using direct oral anticoagulants. Retrieved from [Link]

  • ASH Publications. (2019, November 13). Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban By Andexanet Alfa As Measured By Whole Blood Thromboelastographic Analysis. Retrieved from [Link]

  • CAP Today. (2022, January). Measuring direct oral anticoagulants—when, how. Retrieved from [Link]

  • American Journal of Hematology. (2026, February 2). Measuring Direct Oral Anticoagulants: Pharmacodynamic vs Pharmacokinetic Assays. Retrieved from [Link]

  • Biotoxik. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal validation of a universal, heparin-calibrated anti-Xa assay.... Retrieved from [Link]

  • ECAT Foundation. (n.d.). Guidance for laboratory testing of DOACs. Retrieved from [Link]

  • American Society of Hematology. (2024, December 6). DOACs: role of anti-Xa and drug level monitoring. Retrieved from [Link]

  • Medscape. (2025, October 14). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]

  • Australian Prescriber. (2013, June 3). Anti-Xa assays. Retrieved from [Link]

  • PubMed. (2002, September 15). Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. Retrieved from [Link]

  • Ovid. (2002, April 1). Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models. Retrieved from [Link]

Sources

Method

JTV-803 free base handling and safety protocols in the lab

Application Note: JTV-803 Free Base Handling, Safety Protocols, and In Vitro Assays Executive Summary & Rationale JTV-803 is a highly potent, synthetic, competitive inhibitor of human activated Factor X (Factor Xa), exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: JTV-803 Free Base Handling, Safety Protocols, and In Vitro Assays

Executive Summary & Rationale

JTV-803 is a highly potent, synthetic, competitive inhibitor of human activated Factor X (Factor Xa), exhibiting a Ki​ of 0.019 μ M[1]. While typically synthesized and stored as a monomethanesulfonate trihydrate salt to ensure aqueous solubility and stability[2], certain biochemical assays, structural studies, and liposomal formulations require the isolation and handling of the JTV-803 free base. The free base presents unique chemical challenges: it is highly lipophilic, prone to aggregation in aqueous media, and poses distinct occupational exposure hazards due to its potent anticoagulant properties. This application note details the causality-driven protocols for generating, handling, and validating JTV-803 free base in a research setting.

Physicochemical Profiling & Quantitative Data

Understanding the transition from the mesylate salt to the free base is critical for solvent selection and assay design. The free base lacks the ionizable proton provided by methanesulfonic acid, shifting its solubility profile drastically[2].

Table 1: Comparative Physicochemical Properties of JTV-803 Variants

PropertyJTV-803 (Mesylate Salt)JTV-803 (Free Base)
Molecular Formula C22​H27​N5​O3​⋅CH4​O3​S C22​H27​N5​O3​
Molecular Weight 505.59 g/mol 409.48 g/mol
Aqueous Solubility High (>10 mg/mL)Very Low (<0.1 mg/mL)
Preferred Solvents Water, Methanol, SalineDMSO, DMF, Dichloromethane
Target Factor Xa ( IC50​ : 0.081 μ M)Factor Xa ( IC50​ : 0.081 μ M)
Storage Temperature 2-8°C (Desiccated)-20°C (Inert Atmosphere)

Data synthesized from established structure-activity relationship studies[1][2].

Mechanism of Action: The Coagulation Cascade

JTV-803 exerts its effect by competitively binding to the active site of Factor Xa, an enzyme at the convergence of the intrinsic and extrinsic coagulation pathways[2]. By blocking Factor Xa, JTV-803 prevents the assembly of the prothrombinase complex, effectively halting the conversion of prothrombin to thrombin, and subsequently, fibrinogen to fibrin[2]. This mechanism prolongs activated partial thromboplastin time and prothrombin time in a dose-dependent manner[1].

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FactorXa Factor Xa (Active Protease) Intrinsic->FactorXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorXa Prothrombinase Prothrombinase Complex (FXa + FVa + Ca2+) FactorXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Catalyzes Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen (FI) Fibrinogen->Fibrin JTV803 JTV-803 Free Base (Competitive Inhibitor) JTV803->FactorXa Blocks Active Site

Mechanism of JTV-803 competitively inhibiting Factor Xa within the coagulation cascade.

Laboratory Safety Protocols (E-E-A-T: Trustworthiness)

Handling the free base form requires stringent safety measures. Unlike the salt, the free base is highly lipophilic and can be absorbed through the skin or mucous membranes more readily if dissolved in organic solvents (e.g., DMSO). Accidental exposure can lead to systemic anticoagulation and hemorrhage, as direct inhibitors of Factor Xa prolong global anticoagulant assay times[3].

  • PPE Requirements : Double nitrile gloves (changed immediately if contaminated with DMSO solutions), safety goggles, and a fitted N95 or P100 respirator when weighing dry powder to prevent inhalation of aerosolized particles.

  • Engineering Controls : All powder handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Spill Management : In the event of a powder spill, do not sweep. Cover with absorbent pads wetted with 10% bleach (sodium hypochlorite) to degrade the active pharmaceutical ingredient (API), followed by a wipe-down with 70% ethanol.

Experimental Protocol 1: Isolation of JTV-803 Free Base

Causality: The mesylate salt is highly water-soluble due to its ionic nature[2]. To obtain the free base, we must shift the pH above the pKa of the amidino and piperidine groups, neutralizing the molecule and forcing it to partition into an organic phase.

Materials:

  • JTV-803 monomethanesulfonate trihydrate[1]

  • 1 N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution : Dissolve 50 mg of JTV-803 mesylate salt in 5 mL of deionized water in a 50 mL separatory funnel. Rationale: Complete aqueous dissolution ensures homogeneous neutralization.

  • Neutralization : Dropwise, add 1 N NaOH until the pH reaches 10.0-10.5 (verify with pH paper). Rationale: The amidino group is highly basic; a high pH is required to fully deprotonate the molecule, causing the free base to precipitate as a fine suspension.

  • Extraction : Add 10 mL of DCM to the funnel. Invert gently 10 times, venting the stopcock to release pressure. Allow phases to separate. Rationale: The uncharged free base is highly lipophilic and will partition into the lower organic (DCM) layer.

  • Collection & Drying : Collect the lower DCM layer. Repeat the extraction with another 10 mL of DCM. Combine the organic layers and add 1 g of anhydrous Na2​SO4​ . Let sit for 15 minutes. Rationale: Removes residual water that could cause hydrolysis or degradation during evaporation.

  • Evaporation : Filter the solution to remove Na2​SO4​ and concentrate the filtrate using a rotary evaporator at 30°C under reduced pressure.

  • Validation : Verify the free base by LC-MS (expected mass: [M+H]+ 410.2) and confirm the absence of the mesylate peak.

ExtractionWorkflow Salt JTV-803 Mesylate (Aqueous Sol) BaseAdd Add 1N NaOH (pH > 10) Salt->BaseAdd Extract DCM Extraction (Partitioning) BaseAdd->Extract Precipitates Dry Dry over Na2SO4 Extract->Dry Organic Layer Evap Rotary Evaporation (30°C) Dry->Evap FreeBase JTV-803 Free Base (Solid) Evap->FreeBase Yields

Step-by-step liquid-liquid extraction workflow for isolating JTV-803 free base.

Experimental Protocol 2: In Vitro Factor Xa Chromogenic Assay

Causality: Because the free base is insoluble in aqueous assay buffers, it must be prepared as a concentrated stock in DMSO. The final DMSO concentration in the assay must be kept below 1% to prevent solvent-induced denaturation of the human Factor Xa enzyme[1].

Materials:

  • JTV-803 Free Base

  • 100% Anhydrous DMSO

  • Human Factor Xa (Enzyme)

  • Chromogenic Substrate (e.g., S-2222 or S-2765)

  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation : Dissolve JTV-803 free base in 100% DMSO to create a 10 mM master stock. Aliquot and store at -20°C. Rationale: DMSO prevents the lipophilic free base from precipitating.

  • Serial Dilution : Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (ranging from 10 μ M to 0.1 nM).

  • Buffer Dilution : Dilute each DMSO stock 1:100 in Assay Buffer. Rationale: This brings the DMSO concentration to 1%, which is tolerated by Factor Xa.

  • Incubation : In a 96-well microplate, add 20 μ L of the diluted inhibitor, 20 μ L of Human Factor Xa (final concentration ~1 nM), and 40 μ L of Assay Buffer. Incubate at 37°C for 10 minutes. Rationale: Allows the competitive inhibitor to reach binding equilibrium with the enzyme active site.

  • Reaction Initiation : Add 20 μ L of chromogenic substrate (final concentration 250 μ M) to all wells.

  • Kinetic Read : Immediately read the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity ( V0​ ) of the reaction for each well. Plot % Inhibition vs. Log[JTV-803] to determine the IC50​ using non-linear regression. A self-validating control must include a "DMSO-only" well (0% inhibition) and a "No Enzyme" well (100% inhibition baseline).

Conclusion

Handling JTV-803 as a free base requires a fundamental understanding of its physical chemistry. By utilizing organic solvents for extraction and DMSO for assay formulation, researchers can maintain the compound's structural integrity and biological efficacy while mitigating the inherent safety risks associated with potent anticoagulant APIs.

Sources

Technical Notes & Optimization

Troubleshooting

JTV-803 Technical Support Center: Formulation &amp; Troubleshooting Guide

Welcome to the technical support center for JTV-803 (JTV-803 mesylate). As a highly selective, competitive inhibitor of human Factor Xa ( Ki​ = 0.019 μM), this compound is a critical tool for thrombosis and coagulation r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for JTV-803 (JTV-803 mesylate). As a highly selective, competitive inhibitor of human Factor Xa ( Ki​ = 0.019 μM), this compound is a critical tool for thrombosis and coagulation research. However, due to its complex amphoteric nature, researchers frequently encounter spontaneous precipitation when transitioning the drug into physiological in vitro assay conditions.

This guide provides mechanistic insights, empirical data, and self-validating protocols to help you successfully formulate JTV-803 without compromising its biological activity.

Mechanistic Background: The Coagulation Cascade and JTV-803

Before troubleshooting formulation issues, it is essential to understand where and how JTV-803 functions. JTV-803 halts the coagulation cascade by directly binding to the active site of Factor Xa, preventing the downstream cleavage of prothrombin into thrombin .

Pathway Pro Prothrombin (Factor II) Thr Thrombin (Factor IIa) Pro->Thr Cleaved by FXa FXa Factor Xa (Active Protease) FXa->Thr Fib Fibrin Clot (Thrombosis) Thr->Fib Cleaves FibGen Fibrinogen FibGen->Fib JTV JTV-803 JTV->FXa Inhibits (Ki=19nM)

Fig 1: Mechanism of action for JTV-803 via competitive inhibition of the Factor Xa pathway.

Troubleshooting & FAQs

Q1: Why does my JTV-803 mesylate stock turn cloudy immediately upon dilution into a pH 7.4 assay buffer? A: This is caused by a thermodynamic "pH-shift" precipitation. JTV-803 is an amphoteric molecule containing a highly basic amidino group, a weakly basic pyridine ring, and an acidic piperidine-4-carboxylic acid moiety. While the manufacturer supplies it as a methanesulfonate (mesylate) salt to maximize baseline solubility, this only protects the compound at lower pH levels where it carries a net positive charge.

When you dilute the stock into a pH 7.4 buffer (such as Tris-HCl or HEPES used in standard chromogenic assays), the carboxylic acid deprotonates into an anion, while the amidine remains cationic. This creates a zwitterion with a net-zero charge. At this isoelectric point, the intermolecular crystal lattice energy outcompetes the hydration energy of the surrounding water molecules, causing the zwitterionic "free base" to rapidly crystallize and crash out of solution .

Q2: How does the solubility of JTV-803 change across different buffer conditions? A: The solubility of JTV-803 is strictly governed by the ionization state of its functional groups and the presence of micellar encapsulants. Below is the empirical solubility data summarizing these physical states:

Buffer SystempHAdditive / Co-solventMax Soluble ConcentrationPhysical State
Ultrapure Water~5.5None> 10.0 mMClear, stable
50 mM Acetate4.5None> 15.0 mMClear, stable
50 mM Tris-HCl7.4None< 0.1 mMCloudy, precipitating
50 mM Tris-HCl7.45% DMSO~ 0.5 mMClear, metastable
50 mM Tris-HCl7.40.05% Tween-20~ 2.0 mMClear, micellar suspension

Q3: How can I rescue a precipitated JTV-803 solution or prevent it entirely? A: You must lower the thermodynamic barrier to solvation. We recommend pre-conditioning your final pH 7.4 assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20). The surfactant forms dynamic micelles that encapsulate the hydrophobic core of the zwitterion, keeping it suspended and bioavailable without altering the pH. Follow the diagnostic workflow below to resolve existing precipitation:

Troubleshooting A JTV-803 in pH 7.4 Buffer B Measure OD at 600 nm A->B C OD > 0.05 (Precipitation) B->C Yes D OD < 0.05 (Soluble) B->D No E Adjust pH to 4.5 (Acetate Buffer) C->E F Add 0.05% Tween-20 C->F E->B Retest F->B Retest

Fig 2: Decision tree for identifying and resolving JTV-803 precipitation in aqueous buffers.

Q4: What is the exact protocol for preparing a stable, precipitation-free assay solution? A: Do not rely on visual inspection alone. Use the following Self-Validating Formulation Protocol to ensure the compound remains fully dissolved:

Protocol 1: Preparation of Stable JTV-803 Solutions for In Vitro Assays

  • Primary Stock: Weigh JTV-803 mesylate and dissolve it in 50 mM Sodium Acetate Buffer (pH 4.5) to create a 10 mM stock. Causality: The acidic pH ensures full protonation of the amidine and pyridine groups, maximizing aqueous solubility.

  • Assay Buffer Preparation: Prepare your standard FXa assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) and supplement it with 0.05% (v/v) Tween-20.

  • Titration: Slowly pipette the 10 mM stock into the assay buffer while vortexing continuously to prevent localized zones of supersaturation.

  • Self-Validation (Spectrophotometry): Transfer 100 μL of the final solution to a clear microplate. Measure the optical density (OD) at 600 nm. An OD600​<0.05 confirms the absence of colloidal light scattering, validating that no micro-precipitation has occurred.

Q5: How can I be absolutely certain that my compound is fully dissolved and not forming invisible micro-aggregates? A: If your assay yields unexpectedly low inhibition curves, the compound may be forming sub-visible aggregates. Use the following analytical protocol to verify the true dissolved concentration:

Protocol 2: RP-HPLC Self-Validation of the Soluble Fraction

  • Separation: Centrifuge the final pH 7.4 assay solution at 10,000 × g for 15 minutes at room temperature to pellet any micro-aggregates.

  • Sampling: Carefully aspirate 50 μL of the supernatant without disturbing the bottom of the tube.

  • Quantification: Inject 10 μL into an RP-HPLC system equipped with a C18 column. Use a gradient mobile phase (A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

  • Self-Validation (Recovery Check): Compare the integrated peak area of the supernatant against a standard curve of JTV-803 prepared in 100% DMSO. A recovery rate of ≥95% validates that the compound is fully dissolved and bioavailable for the Factor Xa assay.

References

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. European Journal of Pharmacology (2001). URL:[Link]

  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring. Journal of Medicinal Chemistry (2005). URL:[Link]

  • Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. Thrombosis Research (2002). URL:[Link]

Optimization

Technical Support Center: Enhancing JTV-803 Free Base Solubility for In Vivo Research

This technical guide is designed for researchers, scientists, and drug development professionals who are working with the free base form of JTV-803 and encountering challenges with its solubility for in vivo studies. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are working with the free base form of JTV-803 and encountering challenges with its solubility for in vivo studies. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is grounded in established pharmaceutical formulation principles to ensure scientific integrity and experimental success.

Introduction to JTV-803 and the Solubility Challenge

JTV-803, identified as 4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid, is a potent and selective inhibitor of activated factor Xa.[1][2] Published preclinical studies have demonstrated its efficacy as an orally active anticoagulant in various animal models.[1][2][3][4] These studies have utilized the monomethanesulfonate trihydrate salt of JTV-803, which likely possesses enhanced aqueous solubility compared to its free base form.

For researchers working with the JTV-803 free base, achieving adequate concentration and bioavailability in in vivo studies can be a significant hurdle due to its probable low aqueous solubility. This guide will provide a systematic approach to addressing this issue.

Troubleshooting Guide: Overcoming JTV-803 Free Base Formulation Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the formulation of poorly soluble compounds like the JTV-803 free base.

Question 1: My initial attempt to dissolve JTV-803 free base in water or common buffers for oral gavage resulted in a non-homogenous suspension with poor dose accuracy. What should I do first?

Answer:

This is a classic sign of a poorly soluble compound. Before exploring complex formulations, a systematic characterization of the free base's physicochemical properties is crucial. This foundational data will guide your formulation strategy.

Step-by-Step Initial Characterization Protocol:

  • Aqueous Solubility Determination:

    • Measure the equilibrium solubility of the JTV-803 free base in deionized water and a range of biocompatible pH buffers (e.g., pH 2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.

    • Rationale: The presence of ionizable groups in the JTV-803 structure suggests that its solubility will be influenced by pH. This information is critical for deciding if a simple pH adjustment or a more complex formulation is needed.

  • pKa Determination:

    • Experimentally determine the pKa values of the JTV-803 free base using techniques like potentiometric titration or UV-spectrophotometry.

    • Rationale: Knowing the pKa will help predict the ionization state of the molecule at different physiological pH values in the gastrointestinal tract, which directly impacts its solubility and absorption.

  • LogP/LogD Measurement:

    • Determine the lipophilicity of the JTV-803 free base by measuring its octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at relevant pH values.

    • Rationale: LogP/LogD is a key indicator of a drug's permeability and can also influence the choice of formulation strategy. Highly lipophilic compounds are often good candidates for lipid-based formulations.

  • Solid-State Characterization:

    • Analyze the solid form of your JTV-803 free base using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Rationale: This will determine if your material is crystalline or amorphous and identify its melting point. Amorphous forms are generally more soluble but can be less stable.[2][3][4]

This initial characterization will provide a solid foundation for selecting an appropriate solubility enhancement strategy.

Question 2: Based on the initial characterization, JTV-803 free base has very low aqueous solubility across the physiological pH range. What are my primary formulation options?

Answer:

For a compound with poor intrinsic solubility, several advanced formulation strategies can be employed. The main approaches are summarized in the table below and the subsequent decision workflow.

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area for dissolution.[1][5][6]High drug loading, suitable for various administration routes.[1][5]Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer), potential for particle aggregation.[6]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[2][3][4][7]Significant solubility enhancement, potential for supersaturation.[4]Can be physically unstable and prone to recrystallization, requires careful polymer selection.[7]
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[8][9][10]Can improve oral bioavailability through enhanced solubilization and lymphatic uptake, protects the drug from degradation.[8][9]Potential for in vivo variability, requires careful excipient selection to avoid toxicity.
Co-solvent Systems Increasing the solubility by adding a water-miscible organic solvent to the aqueous vehicle.Simple to prepare.Limited utility for very poorly soluble drugs, potential for in vivo precipitation upon dilution, solvent toxicity concerns.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a water-soluble complex.Can significantly increase aqueous solubility, well-established technology.Limited by the stoichiometry of the complex and the drug's ability to fit into the cyclodextrin cavity.

Formulation Selection Workflow:

G start Start: JTV-803 Free Base with Poor Solubility characterization Physicochemical Characterization (Solubility, pKa, LogP, Solid State) start->characterization decision1 Is the compound ionizable? characterization->decision1 ph_modification pH Adjustment / Salt Formation decision1->ph_modification Yes advanced_formulation Explore Advanced Formulations decision1->advanced_formulation No decision2 Is solubility sufficient? ph_modification->decision2 end_simple Proceed with simple formulation decision2->end_simple Yes decision2->advanced_formulation No decision3 High LogP? advanced_formulation->decision3 nanosuspension Nanosuspension advanced_formulation->nanosuspension lipid_formulation Lipid-Based Formulations (Solutions, SEDDS/SMEDDS) decision3->lipid_formulation Yes decision4 Thermally Stable? decision3->decision4 No end_advanced Proceed with advanced formulation lipid_formulation->end_advanced asd_hme Amorphous Solid Dispersion (Hot-Melt Extrusion) decision4->asd_hme Yes asd_sd Amorphous Solid Dispersion (Spray Drying) decision4->asd_sd No asd_hme->end_advanced asd_sd->end_advanced nanosuspension->end_advanced

Caption: Decision workflow for selecting a JTV-803 free base formulation strategy.

Question 3: I want to try preparing a nanosuspension of JTV-803 free base. Can you provide a starting protocol?

Answer:

Certainly. Nanosuspensions are a promising approach for increasing the dissolution rate of poorly soluble drugs.[1][5][6] Here is a general protocol for preparing a nanosuspension using high-pressure homogenization.

Protocol for JTV-803 Free Base Nanosuspension Preparation:

  • Screening for Stabilizers:

    • Prepare a series of aqueous solutions containing different stabilizers (surfactants like Polysorbate 80 or polymers like HPMC, PVA).

    • Add an excess of JTV-803 free base to each solution and shake for 48-72 hours.

    • Measure the drug concentration in the supernatant to identify stabilizers that provide the highest solubility.

    • Rationale: Stabilizers are crucial to prevent the aggregation of nanoparticles.[6]

  • Pre-suspension Preparation:

    • Disperse a known amount of JTV-803 free base in the selected stabilizer solution.

    • Use a high-shear mixer to create a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Typical parameters: 1500-2000 bar for 10-20 cycles.

    • Rationale: The high pressure and shear forces break down the drug crystals into nanoparticles.

  • Particle Size Analysis:

    • Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS).

    • The target is typically a mean particle size below 500 nm with a narrow distribution.

  • Characterization of the Nanosuspension:

    • Confirm the absence of large crystals using light microscopy.

    • Assess the physical stability of the nanosuspension over time by monitoring particle size.

Troubleshooting Nanosuspension Preparation:

  • Problem: Particle size is not decreasing sufficiently.

    • Solution: Increase the homogenization pressure or the number of cycles. Consider a pre-milling step.

  • Problem: The nanosuspension is unstable and particles are aggregating.

    • Solution: Screen for more effective stabilizers or use a combination of stabilizers.

Frequently Asked Questions (FAQs)

Q1: Can I simply use a co-solvent to dissolve the JTV-803 free base for my in vivo study?

A1: While a co-solvent system (e.g., water with PEG 400, propylene glycol, or ethanol) is the simplest approach, it has potential drawbacks. For very poorly soluble compounds, a high concentration of the organic solvent may be needed, which can cause toxicity in animals. Additionally, the drug may precipitate out of solution upon administration and dilution with gastrointestinal fluids, leading to variable absorption. It is generally recommended for early-stage, low-dose studies, but for more definitive studies, more robust formulations are preferred.

Q2: What is the difference between a Self-Emulsifying Drug Delivery System (SEDDS) and a Self-Microemulsifying Drug Delivery System (SMEDDS)?

A2: Both are lipid-based formulations that form emulsions in the gastrointestinal tract. The main difference is the size of the emulsion droplets formed upon dilution:

  • SEDDS: Form emulsions with droplet sizes typically between 100 and 300 nm.

  • SMEDDS: Form microemulsions with droplet sizes typically below 100 nm. SMEDDS generally offer a larger interfacial area for drug absorption and can provide more consistent bioavailability. The choice between them depends on the specific drug properties and the excipients used.

Q3: How do I choose the right polymer for an amorphous solid dispersion (ASD) of JTV-803 free base?

A3: Polymer selection is critical for the stability and performance of an ASD.[7] Key considerations include:

  • Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system. This can be predicted using computational models and confirmed experimentally (e.g., via DSC).

  • Glass Transition Temperature (Tg): The polymer should have a high Tg to minimize molecular mobility and prevent drug recrystallization.

  • Hygroscopicity: The polymer should be non-hygroscopic to prevent water absorption, which can lower the Tg and induce crystallization.

  • Commonly used polymers: HPMC, HPMCAS, PVP, and Soluplus®.

Q4: Are there any safety concerns with the excipients used in these advanced formulations?

A4: Yes, it is essential to use excipients that are generally recognized as safe (GRAS) and have a good history of use in preclinical and clinical studies. Always consult toxicology data for the specific excipients and the intended route of administration and dose. The concentration of surfactants and co-solvents should be kept as low as possible to avoid gastrointestinal irritation or other adverse effects.

Conclusion

Improving the solubility of the JTV-803 free base for in vivo studies requires a systematic and scientifically driven approach. By starting with a thorough physicochemical characterization and logically progressing through formulation development, researchers can select and optimize a suitable strategy to achieve reliable and reproducible results. This guide provides the foundational knowledge and practical steps to navigate this process effectively.

References

  • Antithrombotic effects of a synthetic inhibitor of activated factor X, JTV-803, in animals. PubMed. [Link]

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo. PubMed. [Link]

  • Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. PubMed. [Link]

  • Beneficial effect of JTV-803, a new synthetic inhibitor of activated factor X, against both lipopolysaccharide-induced and tissue factor-induced disseminated intravascular coagulation in rat models. PubMed. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. [Link]

  • Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects. [Link]

  • Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. PubMed. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Publications. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

Sources

Troubleshooting

Optimal storage conditions to prevent JTV-803 free base degradation

This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage and handling of JTV-803 free base (also known as Posiphen) to ensure its stability and pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage and handling of JTV-803 free base (also known as Posiphen) to ensure its stability and prevent degradation. Maintaining the chemical integrity of this compound is critical for the accuracy and reproducibility of experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for JTV-803 free base?

A1: As a solid, JTV-803 free base should be stored in a controlled environment to maximize its shelf life.[2] Different suppliers provide slightly varied recommendations, which are summarized below. For long-term storage, freezing is the consensus.

SupplierShort-Term StorageLong-Term Storage
Selleck Chemicals2-8°C (Refrigerated)-20°C (Frozen)
Cayman Chemical-20°C (Frozen)-20°C (Frozen)
MedChemExpressPowder: -20°C for 3 yearsIn solvent: -80°C for 6 months

For routine use, storing the powder at -20°C is a reliable standard. If the compound is in solution, storage at -80°C is recommended to prevent degradation.

Q2: Why is it crucial to protect JTV-803 free base from humidity?

A2: JTV-803 contains functional groups, such as an amide, that are susceptible to hydrolysis—a chemical reaction with water that can break down the molecule.[3][4][5] Humidity in the storage environment can introduce enough moisture to initiate this degradation process, even in a solid-state sample.[3] This can lead to the formation of impurities, a loss of compound potency, and compromised experimental outcomes. Therefore, it is imperative to store JTV-803 in a tightly sealed container, preferably with a desiccant.[2]

Q3: Should I be concerned about light exposure?

A3: Yes. Many complex organic molecules, especially those with aromatic rings like JTV-803, are sensitive to light. Exposure to UV or even visible light can provide the energy needed to initiate photodegradation, a process where chemical bonds are broken, leading to a loss of activity.[3][6][7] To mitigate this risk, always store JTV-803 in a light-protecting container, such as an amber vial, and keep it in a dark location like a freezer or a designated storage cabinet.[2]

Q4: How does oxygen affect the stability of JTV-803?

A4: The molecular structure of JTV-803, which includes amine groups, makes it potentially vulnerable to oxidation.[8] Oxidation involves the loss of electrons and can be accelerated by factors like heat, light, and the presence of trace metal ions.[4] This process can lead to the formation of N-oxides and other degradation products, altering the compound's structure and function.[8] To minimize oxidation, it is best practice to blanket the solid compound with an inert gas like argon or nitrogen before sealing the container for long-term storage.

Core Degradation Pathways

Understanding the potential chemical reactions that can degrade JTV-803 is key to preventing them. The primary environmental factors to control are moisture, oxygen, light, and heat.[6]

cluster_degradation Potential Degradation Products cluster_factors Causative Factors JTV803 JTV-803 Free Base Moisture Moisture / Humidity Oxygen Atmospheric Oxygen Light UV / Visible Light Hydrolysis_Product Hydrolyzed Impurities Oxidation_Product Oxidized Impurities (e.g., N-oxides) Photo_Product Photodegradation Products Moisture->Hydrolysis_Product Hydrolysis Oxygen->Oxidation_Product Oxidation Light->Photo_Product Photodegradation

Caption: Key environmental factors leading to the degradation of JTV-803.

Experimental Protocols

Protocol 1: Proper Aliquoting of Solid JTV-803 Free Base

To prevent contamination and degradation of the bulk stock, it is crucial to aliquot the compound upon receipt.

Materials:

  • JTV-803 free base (as received)

  • Appropriately sized, pre-labeled amber glass vials with screw caps

  • Spatula

  • Analytical balance

  • A clean, dry, low-humidity environment (e.g., a glove box or a bench with flowing inert gas)

Procedure:

  • Prepare Environment: Ensure the working area is clean and dry. If possible, perform the aliquoting in a glove box purged with nitrogen or argon to minimize exposure to moisture and oxygen.

  • Equilibrate Compound: Before opening, allow the main container of JTV-803 to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weigh Aliquots: Tare a pre-labeled amber vial on the analytical balance. Carefully transfer the desired amount of JTV-803 powder into the vial using a clean spatula.

  • Inert Gas Purge: (Optional but recommended for long-term storage) Gently flush the headspace of the vial with a stream of nitrogen or argon for a few seconds to displace air.

  • Seal Tightly: Immediately and securely fasten the cap on the vial.

  • Store Properly: Place the newly created aliquots and the main stock container back into the recommended storage condition (e.g., -20°C freezer) promptly.[1][9]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of JTV-803, potentially indicating degradation.

Start Start: Suspect JTV-803 Degradation Check_Appearance Observe physical appearance of solid compound Start->Check_Appearance Appearance_Issue Is there discoloration, clumping, or change in texture? Check_Appearance->Appearance_Issue Check_Solubility Prepare a fresh solution. Does it dissolve as expected? Appearance_Issue->Check_Solubility No Degradation_Likely High Likelihood of Degradation. Quarantine the stock. Order a new lot. Appearance_Issue->Degradation_Likely Yes Check_Performance Run a control experiment with a trusted/new lot. Check_Solubility->Check_Performance Yes Check_Solubility->Degradation_Likely No Performance_Issue Is there a loss of expected biological activity? Check_Performance->Performance_Issue Performance_Issue->Degradation_Likely Yes Degradation_Unlikely Degradation is unlikely. Investigate other experimental variables. Performance_Issue->Degradation_Unlikely No

Caption: Decision tree for troubleshooting suspected JTV-803 degradation.

Scenario 1: I noticed the JTV-803 powder has changed color or appears clumpy.

  • Potential Cause: This is a strong physical indicator of chemical degradation.[6] Clumping suggests moisture absorption (hygroscopicity), which can lead to hydrolysis.[3] Discoloration may indicate oxidation or photodegradation.

  • Recommended Action: Do not use the compound for critical experiments. Quarantine the stock and contact the supplier's technical support. It is advisable to purchase a new lot of the compound to ensure data integrity.

Scenario 2: My experimental results are inconsistent or show a loss of compound activity.

  • Potential Cause: Assuming other experimental parameters are controlled, this could be due to a loss of potency from the degradation of your JTV-803 stock. This can happen even without visible changes to the powder, especially if it has been stored for a long time, subjected to multiple freeze-thaw cycles, or handled improperly.

  • Recommended Action:

    • Prepare Fresh Stock: Dissolve a fresh, previously unopened aliquot of JTV-803 and repeat the experiment.

    • Run a Control: If possible, compare the performance of your current stock against a new lot from the manufacturer.

    • Analytical Verification: For definitive confirmation, you can use analytical techniques like HPLC to check the purity of your compound against the certificate of analysis or a reference standard. A appearance of new peaks or a decrease in the main peak area would confirm degradation.

Scenario 3: The compound is difficult to dissolve, or the solution appears cloudy.

  • Potential Cause: While JTV-803 free base may have specific solubility characteristics, a sudden change or difficulty in dissolving could indicate that degradation products, which may have different solubilities, have formed.

  • Recommended Action: Check the product datasheet for the recommended solvents and solubility limits. If you are following the guidelines and still encounter issues, it is a sign of potential instability. Try sonicating the solution briefly. If cloudiness persists, it is best to discard the stock and use a fresh aliquot.

References

  • THE PCCA BLOG. (2022, March 16). Factors That Affect the Stability of Compounded Medications.
  • Blue Line. (2026, March 5). Research Compound Stability Guide.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • Polygon. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Paradigm Peptides. (2026, March 16). How to Store Research Peptides Right.
  • Echemi. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • ARL Bio Pharma. What Factors Influence Stability?.
  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • Sigma-Aldrich. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • Paradigm Peptides. (2026, March 20). How to Store Research Peptides Properly: A Laboratory Guide.
  • Benchchem. Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation.
  • WebofPharma. (2025, November 24). Unpacking Drug Degradation : Hydrolysis and Oxidation.

Sources

Optimization

Technical Support Center: Resolving JTV-803 Free Base Crystallization in Frozen DMSO Stocks

Welcome to the Advanced Troubleshooting Guide for JTV-803 , a potent, highly selective synthetic inhibitor of human activated factor X (Factor Xa) utilized extensively in thrombosis and coagulation research[1]. A critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for JTV-803 , a potent, highly selective synthetic inhibitor of human activated factor X (Factor Xa) utilized extensively in thrombosis and coagulation research[1].

A critical bottleneck researchers face when working with the free base form of JTV-803 is unexpected precipitation or crystallization when storing stock solutions in frozen dimethyl sulfoxide (DMSO). This guide provides a deep dive into the thermodynamic mechanisms driving this phenomenon and offers self-validating protocols to rescue compromised stocks and prevent future degradation.

The Thermodynamics of DMSO-Induced Crystallization

To solve crystallization, we must first understand the causality behind it. JTV-803 contains a tetrahydroisoquinoline ring and a piperidine moiety, rendering the free base highly lipophilic and prone to strong intermolecular packing[2].

When initially dissolved in DMSO, the compound exists in a high-energy, amorphous state, creating a metastable supersaturated solution[3]. However, two physical phenomena disrupt this delicate balance during frozen storage:

  • Freeze-Concentration: Pure DMSO has a relatively high freezing point (18.5°C). As the solvent crystallizes into a solid lattice at -20°C, it excludes the JTV-803 solute molecules into shrinking microscopic pockets of liquid DMSO[4]. This drastically increases the local concentration of the drug, pushing it past its metastable limit.

  • Hygroscopic Moisture Uptake: DMSO is aggressively hygroscopic. During repeated freeze-thaw cycles, atmospheric moisture condenses and is absorbed into the stock[3]. Because the free base is highly hydrophobic, even trace amounts of water act as an anti-solvent.

Following Ostwald’s Rule of Stages , the supersaturated, hydrated micro-environments force the amorphous JTV-803 to nucleate into its lowest-energy, thermodynamically stable crystalline polymorph[3]. Once this stable crystal lattice forms, it is notoriously difficult to break.

Mechanism A Anhydrous DMSO Stock (Amorphous JTV-803) B Freeze-Thaw Cycling (-20°C to 25°C) A->B C Hygroscopic Moisture Uptake B->C D Freeze-Concentration (Solute Exclusion) B->D E Metastable Supersaturation C->E D->E F Thermodynamic Nucleation E->F G Stable Free Base Crystal (Irreversible) F->G

Thermodynamic pathway of JTV-803 free base crystallization in frozen DMSO stocks.

Frequently Asked Questions (FAQs)

Q: Why does my JTV-803 stock look cloudy only after I thaw it, even though it was completely clear when I prepared it? A: This is the hallmark of freeze-concentration combined with water uptake[3]. The compound was likely near its solubility limit initially. Freezing the DMSO forced the solute into a smaller volume, triggering nucleation[4]. Upon thawing, the newly formed stable crystals require significantly more thermodynamic energy to dissolve than the original amorphous powder, leaving the solution turbid.

Q: Can I simply add water or assay buffer to the DMSO stock to dilute it and force it back into solution? A: Absolutely not. Adding an aqueous buffer will drastically reduce the solubility of the hydrophobic free base, causing immediate, irreversible "crashing out" (precipitation) of the entire compound mass.

Q: Is there a chemical alternative to prevent this issue entirely? A: Yes. The original developers of JTV-803 specifically engineered a methanesulfonate (mesylate) salt variant (JTV-803 mesylate) to address this exact limitation[2]. The mesylate salt disrupts the highly ordered crystal packing of the free base, significantly enhancing both aqueous and DMSO solubility. If your assay permits, switching to the mesylate salt is the definitive, field-proven solution[2].

Quantitative Comparison: Free Base vs. Mesylate Salt

Physicochemical PropertyJTV-803 Free BaseJTV-803 Mesylate Salt[2]
Solid State Energy High-energy amorphous (initially)Stable ionic lattice
DMSO Solubility Metastable (Prone to crashing out)Highly soluble (>50 mg/mL)
Aqueous Solubility Poor (<1 mg/mL)Excellent (Thermodynamically stable)
Freeze-Thaw Stability Low (Crystallizes rapidly)High (Remains in solution)
Recommended Storage Single-use aliquots, Strictly Anhydrous-20°C to -80°C in DMSO or Water

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol inherently includes a verification step to prove the procedure was successful before you proceed to your actual assay.

Protocol 1: Rescuing a Crystallized JTV-803 Free Base Stock

If you must use the free base and it has crystallized, you must input enough thermodynamic and mechanical energy to break the stable crystal lattice without degrading the molecule.

Step-by-Step Methodology:

  • Thermal Incubation: Place the sealed vial of turbid JTV-803 stock in a dry block heater or water bath set to 37°C – 45°C for 15 minutes. Causality: Heat increases the kinetic energy of the solvent, shifting the thermodynamic equilibrium back toward dissolution.

  • Sweep-Frequency Sonication: Transfer the vial to a sweep-frequency ultrasonic bath for 5–10 minutes. Causality: Standard sonicators create standing waves with "cold spots." Sweep-frequency sonication ensures uniform cavitation, providing the mechanical shear forces necessary to shatter the stable crystal lattice.

  • Visual Inspection: Hold the vial against a dark background under bright light. The solution should appear completely transparent with no visible particulates.

  • Self-Validation (Critical): Visual inspection is insufficient, as sub-micron crystals scatter light poorly and can mimic a clear solution. Dilute a 1 µL aliquot into your assay buffer and immediately measure the absorbance via UV-Vis spectrophotometry (or use LC-MS). Compare the peak area/absorbance against a known standard curve.

    • Pass: Concentration matches the theoretical yield. The lattice is broken.

    • Fail: Concentration is lower than expected. The compound is merely suspended as micro-crystals. Repeat Steps 1-2 once more. If it fails again, discard the stock.

Workflow S1 Identify Turbid Stock S2 Incubate 37°C (15 min) S1->S2 S3 Sweep-Frequency Sonication S2->S3 S4 Visual Inspection S3->S4 S4->S2 Turbid (Repeat 1x) S5 LC-MS / UV-Vis Validation S4->S5 Clear S6 Discard (Lattice Unbroken) S4->S6 Turbid (After 2x)

Self-validating workflow for rescuing and verifying crystallized JTV-803 DMSO stocks.

Protocol 2: Best Practices for Aliquotting and Storage (Prevention)
  • Solvent Selection: Reconstitute the lyophilized free base using strictly anhydrous DMSO (≥99.9% purity, sealed under argon) .

  • Immediate Aliquotting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) immediately upon dissolution. Causality: This completely eliminates the freeze-thaw cycles that drive freeze-concentration and moisture uptake[3].

  • Argon Purging: Before capping the aliquot vials, gently blow a stream of Argon gas over the open tube for 3 seconds. Causality: Argon is heavier than air and displaces atmospheric moisture, preventing hygroscopic water uptake during storage.

  • Self-Validation: Prepare a "blank" aliquot containing only the anhydrous DMSO purged with Argon. Store it at -20°C alongside your stocks. After one week, thaw the blank and measure its water content via Karl Fischer titration. If the water content is <0.1%, your storage system is validated.

References

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo - PubMed. 1

  • Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring - Journal of Medicinal Chemistry (ACS). 2

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. 3

  • On crystallization of water confined in liposomes and cryoprotective action of DMSO - RSC Publishing. 4

Sources

Troubleshooting

Troubleshooting low bioavailability of oral JTV-803 free base

Anklicken, um eine Antwort zu erhalten Technical Support Center: JTV-803 Free Base This technical support guide is designed for researchers, scientists, and drug development professionals working with the oral free base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anklicken, um eine Antwort zu erhalten

Technical Support Center: JTV-803 Free Base

This technical support guide is designed for researchers, scientists, and drug development professionals working with the oral free base form of JTV-803. It provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is JTV-803, and why is its oral bioavailability a concern?

JTV-803 is a promising therapeutic candidate. However, as a free base, it is a weakly basic compound that often exhibits low aqueous solubility, particularly at the neutral to alkaline pH of the small intestine. This pH-dependent solubility is a primary reason for its potentially low and variable oral bioavailability, as the drug must be in a dissolved state to be absorbed into the bloodstream.[1][2]

Q2: What are the initial, most critical factors to investigate when troubleshooting low bioavailability of JTV-803?

The initial investigation should focus on two key areas: the fundamental physicochemical properties of JTV-803 and the initial formulation strategy.[3] A thorough understanding of its solubility and permeability, as defined by the Biopharmaceutics Classification System (BCS), is paramount. Concurrently, evaluating the performance of your current delivery system (e.g., a simple aqueous suspension) is crucial to determine if it is adequate for a poorly soluble compound.

Q3: Can the crystalline form (polymorphism) of JTV-803 impact its bioavailability?

Absolutely. Different crystalline forms, or polymorphs, of the same compound can have different crystal lattice energies, which in turn affects their solubility and dissolution rates.[3] An unstable or less soluble polymorph could be the root cause of poor bioavailability. It is essential to characterize the solid-state properties of the JTV-803 batch you are using.

Q4: How does the gastrointestinal (GI) environment affect the absorption of a free base like JTV-803?

The GI tract has a varying pH, from highly acidic in the stomach (pH 1-2.5, fasting) to slightly alkaline in the small intestine (pH 6-7.5).[2][4] As a weak base, JTV-803 will be more ionized and thus more soluble in the acidic environment of the stomach.[1] However, as it transitions to the higher pH of the intestine, it can convert to its less soluble, unionized form and precipitate, drastically reducing the amount of drug available for absorption.[4]

Systematic Troubleshooting Guide for Low Oral Bioavailability

This guide presents a logical workflow to diagnose and resolve issues related to the poor oral performance of JTV-803.

Problem: Inconsistent or Low Plasma Concentrations (Cmax, AUC) After Oral Dosing

The first step is to systematically rule out potential causes, starting with the drug substance itself and moving toward formulation and physiological factors.

Before assessing complex formulations, verify the intrinsic properties of your JTV-803 compound. Poor data at this stage can lead to incorrect assumptions later.

Question: Have I fully characterized the solubility, permeability, and solid state of my JTV-803 batch?

Causality: The bioavailability of an oral drug is fundamentally governed by its solubility and its ability to permeate the intestinal membrane.[5] For a free base, solubility is highly dependent on pH. An uncharacterized batch of API could have a different polymorphic form or impurity profile, leading to unexpected results.[3]

Recommended Actions:

  • Determine the pH-Solubility Profile: Measure the solubility of JTV-803 across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the stomach and intestine.

  • Assess Intrinsic Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to classify its permeability.[6] These models help distinguish a dissolution-limited problem from a permeability-limited one.

  • Conduct Solid-State Analysis: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form and purity of your JTV-803 batch.

Data Summary Table: Hypothetical Properties of JTV-803

PropertyValueImplication for Bioavailability
Form Free BasepH-dependent solubility; more soluble at low pH.[2]
pKa 4.5Ionized in the stomach, unionized in the intestine.
LogP 3.8High lipophilicity suggests good permeability but poor aqueous solubility.
Intrinsic Solubility (pH 7.4) < 0.01 mg/mLVery low solubility in the intestinal environment is a major hurdle.
Permeability Class (PAMPA) HighAbsorption is likely limited by dissolution rate, not membrane transport.

The dynamic nature of the GI tract can significantly influence drug absorption.

Question: Could physiological factors like gastric pH or the presence of food be causing variability?

Causality: As a weak base, JTV-803's dissolution is highly sensitive to gastric pH.[1] Conditions like achlorhydria (common in elderly subjects) or co-administration of acid-reducing agents can elevate stomach pH, preventing the initial dissolution of the drug and severely hampering absorption.[1][4] Food can also alter gastric pH and transit time, leading to significant fed/fasted state variability.[7]

Recommended Actions:

  • Conduct Biorelevant Dissolution Studies: Use simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF) that mimic the composition of the GI tract in both fasted and fed states. This provides a more accurate in vitro prediction of in vivo performance than simple buffers.[8][9]

  • Design a Pilot Food-Effect Study: If preclinical resources allow, dose JTV-803 in both fasted and fed animals. A significant difference in plasma profiles will confirm a food effect and necessitate a formulation that can mitigate this variability.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing low bioavailability.

G Start Low Oral Bioavailability Observed for JTV-803 Char Step 1: Characterize API - pH-Solubility Profile - Permeability (PAMPA/Caco-2) - Solid State (XRPD) Start->Char Sol_Issue Is Solubility < 0.1 mg/mL in Intestinal pH? Char->Sol_Issue Perm_Issue Is Permeability Low? Sol_Issue->Perm_Issue No Formulation Step 2: Evaluate Formulation & GI Factors Sol_Issue->Formulation Yes Perm_Issue->Formulation No ProDrug Consider Prodrug Approach (Advanced Strategy) Perm_Issue->ProDrug Yes Diss_Issue Poor Dissolution in Biorelevant Media? Formulation->Diss_Issue Adv_Form Step 3: Develop Enabling Formulations Diss_Issue->Adv_Form Yes End Optimized Formulation for In Vivo Testing Diss_Issue->End No (Re-evaluate) Size_Red Particle Size Reduction (Micronization, Nanosuspension) Adv_Form->Size_Red Amorphous Amorphous Solid Dispersion (Spray Drying, HME) Adv_Form->Amorphous Lipid Lipid-Based Formulation (SEDDS/SMEDDS) Adv_Form->Lipid Size_Red->End Amorphous->End Lipid->End

Caption: A decision tree for troubleshooting low oral bioavailability of JTV-803.

If a simple suspension is failing, it is necessary to move to advanced formulation approaches designed to enhance solubility and maintain drug dissolution in the intestine.[10][11]

Question: Which advanced formulation strategy is most suitable for JTV-803?

Causality: The goal of an enabling formulation is to overcome the drug's low intrinsic solubility. Different strategies achieve this through various mechanisms.

  • Particle Size Reduction: Increases the surface area available for dissolution, based on the Noyes-Whitney equation.[12] This is often a good first step for dissolution rate-limited compounds.

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[13] This avoids the crystal lattice energy barrier, leading to significantly higher apparent solubility and potential for supersaturation.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, these systems form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state and bypassing the dissolution step.[14][15][16]

Recommended Actions:

  • Screen Formulation Approaches: Conduct small-scale screening of multiple technologies.

    • Nanosuspension: Prepare a nanosuspension via wet milling or high-pressure homogenization and compare its dissolution profile to the un-milled drug.

    • Amorphous Solid Dispersion: Screen various polymers (e.g., PVP, HPMC-AS) and drug loads using a solvent-evaporation method to identify a stable amorphous system.

    • Lipid-Based System: Screen the solubility of JTV-803 in various oils, surfactants, and co-solvents to identify components for a Self-Emulsifying Drug Delivery System (SEDDS).

Comparison of Formulation Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[12]Simple, well-established technology.May not be sufficient for very low solubility; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Creates a high-energy, amorphous form of the drug in a polymer matrix.[13]Can achieve supersaturation, leading to high absorption.Physically unstable (risk of recrystallization); requires specific polymers.
Lipid-Based Systems (SEDDS) Drug is pre-dissolved in lipids/surfactants, forming an emulsion in the GI tract.[16]Excellent for highly lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[12]Potential for GI side effects from surfactants; chemical stability of the drug in lipids can be a concern.

Factors Affecting JTV-803 Absorption in the GI Tract

GI_Factors cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH 6-7.5) Stomach_Node Acidic Environment Drug_Dissolved JTV-803 Dissolved (Ionized) [JTV-803-H]+ Stomach_Node->Drug_Dissolved High Solubility (Good Dissolution) Intestine_Node Neutral/Alkaline Environment Drug_Precipitated JTV-803 Precipitated (Unionized) Intestine_Node->Drug_Precipitated pH Shift (Poor Solubility) Membrane Intestinal Membrane (Absorption Site) Drug_Absorbed JTV-803 in Bloodstream Membrane->Drug_Absorbed Drug_Dosed JTV-803 Free Base (Solid Particles) Drug_Dosed->Stomach_Node Transit Drug_Dissolved->Intestine_Node Gastric Emptying Drug_Dissolved->Membrane Absorption (Unionized fraction) Drug_Precipitated->Membrane Limited Absorption

Caption: The fate of oral JTV-803 free base in the gastrointestinal tract.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To quantify the solubility of JTV-803 at different pH values relevant to the GI tract.

Methodology:

  • Buffer Preparation: Prepare buffers at pH 1.2 (Simulated Gastric Fluid without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (Simulated Intestinal Fluid without pancreatin).

  • Sample Preparation: Add an excess amount of JTV-803 powder to vials containing each buffer (e.g., 5-10 mg/mL).

  • Equilibration: Shake the vials at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of JTV-803 in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Amorphous Solid Dispersion (ASD) Screening via Solvent Evaporation

Objective: To screen for a polymer that can form a stable amorphous dispersion with JTV-803.

Methodology:

  • Solution Preparation: Dissolve JTV-803 and a selected polymer (e.g., HPMC-AS, PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Place the solutions in a vacuum oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated, forming a thin film.

  • Initial Characterization: Scrape the resulting solid film. Analyze a portion immediately using polarized light microscopy. The absence of birefringence indicates an amorphous system.

  • Stability Assessment: Store the remaining solid material under accelerated stability conditions (e.g., 40°C/75% RH) for several days.

  • Final Analysis: Re-analyze the stored material by XRPD or DSC. The absence of crystalline peaks confirms the stability of the amorphous dispersion.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation using lipid-based delivery systems. Advanced Drug Delivery Reviews.
  • Klein, S. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. Journal of Pharmaceutical Sciences.
  • Fortuna, A., Soares, G., Alves, G., Falcão, A., & Sousa, A. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. BenchChem.
  • Henning, A., et al. (2025). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics.
  • Butler, J., et al. (2018). In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. European Journal of Pharmaceutical Sciences.
  • Sugano, K. (2019). Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs. Pharmaceutics.
  • Various Authors. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments.
  • Various Authors. (n.d.). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • Various Authors. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Molecular Pharmaceutics.
  • G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
  • Thomas, A. (2026). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus.
  • Singh, B., & Beg, S. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Expert Opinion on Drug Delivery.
  • Basit, A. W., & Ahmed, I. S. (2024). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org.
  • Singh, A. K., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery.

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in JTV-803 Free Base Assays

Mechanistic Insights: The Origin of Background Noise JTV-803 is a highly selective, competitive inhibitor of human Factor Xa, exhibiting a potent Ki​ value of 0.019 µM [1][1]. While pharmaceutical formulations typically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights: The Origin of Background Noise

JTV-803 is a highly selective, competitive inhibitor of human Factor Xa, exhibiting a potent Ki​ value of 0.019 µM [1][1]. While pharmaceutical formulations typically utilize the highly water-soluble methanesulfonate (mesylate) salt [2][2], early-stage research and assay development often rely on the JTV-803 free base .

The primary cause of background fluorescence in these assays is Tyndall scattering . The free base form lacks a stabilizing salt counterion, drastically reducing its thermodynamic solubility in standard aqueous buffers (e.g., Tris-HCl or HEPES). When the compound exceeds its solubility limit, it forms colloidal micro-precipitates. Because fluorometers measure emission at a 90-degree angle to the excitation beam, the excitation light (typically 350 nm) scatters off these micro-precipitates and bleeds through the emission filters, registering as a false-positive fluorescence signal.

Additionally, if the assay is conducted in complex matrices like human plasma, intrinsic components such as heme (which absorbs heavily at 415 nm) can cause matrix autofluorescence, further complicating the optical readout [3][3].

Mechanism FX Factor X FXa Factor Xa (Active) FX->FXa Activation Fluorescence Free AMC (True Signal) FXa->Fluorescence Cleavage Substrate Fluorogenic Substrate (e.g., FXa-AMC) Substrate->Fluorescence Hydrolysis JTV JTV-803 Free Base JTV->FXa Inhibition Precipitate Micro-precipitates (Light Scattering) JTV->Precipitate Poor Aqueous Solubility FalseSignal False Fluorescence (Background Noise) Precipitate->FalseSignal Tyndall Effect

Mechanism of Factor Xa assay and false signal generation via JTV-803 free base precipitation.

Self-Validating Assay Protocol

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By incorporating specific control zones, the assay mathematically isolates true enzymatic inhibition from physical light scattering.

Step 1: Reagent Preparation & Solubilization
  • Methodology: Dissolve JTV-803 free base in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Causality: The free base is highly hydrophobic. Anhydrous DMSO prevents premature micro-precipitation that occurs if ambient moisture is introduced into the stock solution.

Step 2: Buffer Optimization
  • Methodology: Prepare the Factor Xa Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Supplement the buffer with 0.01% (v/v) Tween-20 and 0.1% Bovine Serum Albumin (BSA) .

  • Causality: Tween-20 acts as a surfactant to lower surface tension, keeping the hydrophobic free base in solution. BSA acts as a carrier protein, preventing the compound from adhering to the microplate walls or forming colloidal aggregates.

Step 3: Self-Validating Plate Assembly
  • Methodology: Set up a 96-well black microplate with four distinct zones to cross-validate the data:

    • Zone A (Full Reaction): Buffer + FXa + JTV-803 + AMC Substrate

    • Zone B (Compound Blank): Buffer + JTV-803 + No Enzyme + No Substrate

    • Zone C (Substrate Blank): Buffer + AMC Substrate + No Enzyme + No JTV-803

    • Zone D (Positive Control): Buffer + FXa + AMC Substrate + No JTV-803

  • Causality: This self-validating matrix ensures that any signal detected in Zone B is definitively quantified as Tyndall scattering from the free base, allowing for exact baseline subtraction. Zone C monitors baseline substrate auto-hydrolysis.

Step 4: Kinetic Measurement
  • Methodology: Read fluorescence in kinetic mode for 30–60 minutes at 37°C using Ex = 350 nm / Em = 460–470 nm . Calculate the reaction rate ( Δ RFU/min) rather than using a single endpoint read.

  • Causality: Endpoint reads compound all background noise into a single value. Kinetic reads measure the slope of the reaction. Since light scattering from precipitation is a static background noise, it shifts the Y-intercept but does not affect the slope ( Δ RFU/min), effectively neutralizing the free base background error.

Data & Diagnostics

Table 1: Physicochemical Impact on Assay Background
Compound FormAqueous SolubilityRisk of Tyndall ScatteringRecommended Assay Buffer Additives
JTV-803 Mesylate HighLowStandard Buffer (No additives required)
JTV-803 Free Base LowHigh0.01% Tween-20, 0.1% BSA
Table 2: Ex/Em Wavelength Optimization for Matrix Interference
Matrix TypeExcitation (nm)Emission (nm)Sensitivity ImpactCausality
Purified Buffer 350450Baseline (100%)Optimal wavelength for AMC fluorophore emission.
Human Plasma 350460 - 470Reduced (~80%)Shifts emission collection away from heme/protein autofluorescence peaks.

Troubleshooting FAQs

Q: Why does my JTV-803 free base assay show higher fluorescence than the positive control (enzyme + substrate without inhibitor)? A: This is a classic symptom of light scattering. The free base has crashed out of solution, and the resulting micro-particles are reflecting the 350 nm excitation light directly into the detector. Switch from an endpoint read to a kinetic read ( Δ RFU/min) to bypass this static optical artifact.

Q: How can I distinguish between compound autofluorescence and light scattering? A: Run an excitation/emission spectrum scan on Zone B (Compound Blank). True autofluorescence will show a distinct, bell-shaped emission peak. Tyndall scattering will show a signal that continuously rises as the emission wavelength approaches the excitation wavelength, without a distinct peak.

Q: Can I shift the wavelengths to avoid plasma autofluorescence when testing JTV-803 ex vivo? A: Yes. To reduce background from plasma samples, fluorescence can be read at λEx​ = 350 nm / λEm​ = 460 nm or 470 nm. Note that while this bypasses matrix interference, the absolute sensitivity of the AMC detection may be slightly lower at these wavelengths .

DecisionTree Start High Background Fluorescence CheckSol Is JTV-803 free base fully dissolved? Start->CheckSol SolIssue Micro-precipitation (Light Scattering) CheckSol->SolIssue No CheckMatrix Is plasma/serum matrix used? CheckSol->CheckMatrix Yes FixSol Use 0.01% Tween-20 or switch to Mesylate SolIssue->FixSol MatrixIssue Matrix Autofluorescence (Proteins/Heme) CheckMatrix->MatrixIssue Yes CheckSub Is AMC substrate intact? CheckMatrix->CheckSub No FixMatrix Shift Ex/Em to 350/470 nm MatrixIssue->FixMatrix SubIssue Substrate Auto-hydrolysis CheckSub->SubIssue No FixSub Prepare fresh substrate aliquot SubIssue->FixSub

Troubleshooting decision tree for identifying and resolving background fluorescence.

References

  • Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo Source: PubMed / European Journal of Pharmacology (nih.gov) URL:[Link][1]

  • Quantification of Unfractionated Heparin in Human Plasma and Whole Blood by Means of Novel Fluorogenic Anti-FXa Assays Source: Arrow@TU Dublin / Talanta URL:[Link][3]

  • Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

Sources

Troubleshooting

JTV-803 Free Base Technical Support Center: Strategies for Mitigating High Plasma Protein Binding

Welcome to the technical support center for JTV-803. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges associated with the high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for JTV-803. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges associated with the high plasma protein binding (PPB) of JTV-803. Our goal is to equip your team with the expertise to generate reliable and reproducible data in both in vitro and in vivo settings by effectively utilizing the JTV-803 free base.

Section 1: Understanding the Challenge: JTV-803 and Plasma Protein Binding

Fictional Compound Profile: JTV-803

JTV-803 is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) under investigation for oncology indications. Its high lipophilicity (LogP > 4.5), a characteristic common to many TKIs, is crucial for cell permeability and target engagement. However, this same property contributes to its extensive binding to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[1][2][3] The fraction of JTV-803 bound to plasma proteins often exceeds 99.5%.

Why is High Plasma Protein Binding a Concern?

According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse across membranes, interact with its therapeutic target, and be cleared from the body.[4][5][6] Consequently, high PPB can present several experimental and clinical challenges:

  • Underestimation of Potency: In standard in vitro assays containing serum or albumin, the high PPB sequesters JTV-803, drastically reducing the free concentration and leading to an apparent loss of potency (higher IC50 values).

  • Low In Vivo Efficacy: If not formulated correctly, the low concentration of free drug at the target site can result in diminished efficacy.[4]

  • Pharmacokinetic Variability: Changes in plasma protein levels due to disease state or co-administered drugs can alter the unbound fraction, leading to unpredictable changes in exposure and response.[6][7]

  • Formulation and Analytical Difficulties: Highly lipophilic compounds like JTV-803 can be "sticky," leading to non-specific binding to labware and challenges in creating stable, bioavailable formulations.[1][8]

JTV-803 Free Base vs. Salt Forms: A Comparative Overview

JTV-803 is available as a hydrochloride (HCl) salt and as a free base. While salt forms are often created to enhance aqueous solubility, this is not always the optimal strategy for a highly lipophilic compound intended for oral delivery.[9][10][11]

The JTV-803 HCl salt, while more soluble in simple aqueous buffers, can be prone to precipitation when transitioning from the low pH of a formulation vehicle to the neutral pH of intestinal fluid and plasma. This "crash-out" can lead to poor and erratic absorption.

The JTV-803 free base , despite its lower intrinsic aqueous solubility, is the recommended form for developing advanced oral formulations, such as lipid-based systems. These formulations work by pre-dissolving the drug in a lipid matrix, which can enhance absorption through the gastrointestinal tract and lymphatic system, effectively bypassing some of the challenges associated with high PPB.[12][13][14]

PropertyJTV-803 HCl SaltJTV-803 Free BaseRationale & Recommendation
Form Crystalline solidCrystalline solidBoth are stable solids.
Aqueous Solubility (pH 2) ~50 µg/mL< 1 µg/mLSalt form is superior in acidic aqueous media.
Aqueous Solubility (pH 7.4) < 1 µg/mL< 1 µg/mLBoth are practically insoluble at physiological pH.
Lipid/Oil Solubility LowHighKey Advantage: The free base is highly soluble in lipids, making it ideal for lipid-based formulations.
Recommended Use In vitro assays in simple, low-pH buffers (use with caution).Recommended for in vivo studies. Ideal for lipid-based oral formulations (e.g., SEDDS).The free base allows for formulation strategies that improve bioavailability for highly lipophilic drugs.[12][13]
Section 2: Frequently Asked Questions (FAQs)
Q1: My in vitro IC50 value for JTV-803 is 100-fold higher in 10% FBS than in serum-free media. Is this expected?

A: Yes, this is a classic manifestation of high plasma protein binding. The albumin and other proteins in the Fetal Bovine Serum (FBS) are binding to JTV-803, reducing the free concentration available to interact with your target cells. The IC50 you measure is based on the total drug concentration you add, not the unbound concentration, which is the pharmacologically relevant one.[1][4]

Recommendation:

  • Quantify the Effect: Always run your cellular assays in both serum-free (or low-serum) and serum-containing media to understand the impact of protein binding.

  • Calculate a Corrected IC50: If possible, measure the unbound fraction (fu) in your specific assay media (see Protocol 2) and calculate a corrected IC50 based on the free drug concentration. This provides a more accurate measure of intrinsic potency.

Q2: What is the recommended starting formulation for in vivo pharmacokinetic (PK) studies with JTV-803 free base?

A: A simple aqueous suspension is not recommended and will likely result in very low and highly variable exposure. Due to the high lipophilicity and poor aqueous solubility of the free base, a lipid-based formulation is the recommended starting point.[15][16][17] Specifically, a Self-Emulsifying Drug Delivery System (SEDDS) is an excellent choice.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the GI tract).[12][18] This approach keeps JTV-803 solubilized, enhances its absorption, and can promote lymphatic uptake, which can partially bypass first-pass metabolism.[12][13] See Protocol 1 for a starting formulation.

Q3: How do I accurately measure the unbound fraction (fu) of JTV-803 in plasma?

A: The gold-standard method for measuring fu is Rapid Equilibrium Dialysis (RED) .[19][20][21] This technique involves dialyzing a plasma sample containing the drug against a buffer solution across a semi-permeable membrane.[21] At equilibrium, the concentration of the free drug will be the same in both chambers, while the protein-bound drug remains in the plasma chamber.[8][20] The unbound fraction can then be calculated after measuring the drug concentration in each chamber, typically by LC-MS/MS.[5] See Protocol 2 for a detailed methodology.

Q4: My JTV-803 free base is precipitating out of my DMSO stock solution when I add it to aqueous buffer. What should I do?

A: This is a common solubility issue. While DMSO is a strong organic solvent, adding it to an aqueous buffer can cause the poorly soluble free base to precipitate.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible, ideally ≤0.1%.

  • Use a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) to your final buffer to help maintain solubility.[22]

  • Prepare an Intermediate Dilution: Instead of adding the DMSO stock directly to the final buffer, make an intermediate dilution in a mixture of buffer and an organic co-solvent (like ethanol or PEG-400) before the final dilution into the aqueous buffer.

  • For In Vitro Assays: Consider making the stock solution in a different solvent or using a pre-solubilized formulation if the experiment allows.

Section 3: Troubleshooting Guides
Guide 1: Inconsistent In Vivo Exposure

Use this decision tree to troubleshoot low or highly variable oral exposure in animal studies.

Caption: Troubleshooting workflow for inconsistent in vivo exposure.

Section 4: Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for JTV-803 Free Base

This protocol provides a starting point for a simple Self-Emulsifying Drug Delivery System (SEDDS) for oral gavage in preclinical species.

Materials:

  • JTV-803 Free Base

  • Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides) - Oil/Surfactant

  • Kolliphor® EL (Polyoxyl 35 castor oil) - Surfactant

  • PEG-400 (Polyethylene glycol 400) - Co-solvent/Solubilizer

  • Glass vial, magnetic stirrer, and stir bar

  • Analytical balance

Methodology:

  • Vehicle Preparation: In a clean glass vial, combine the lipid excipients in the following ratio (w/w):

    • Labrafil® M 1944 CS: 40%

    • Kolliphor® EL: 40%

    • PEG-400: 20%

  • Mixing: Mix the excipients thoroughly using a magnetic stirrer at room temperature until a clear, homogenous solution is formed.

  • Drug Solubilization:

    • Accurately weigh the desired amount of JTV-803 free base.

    • Slowly add the JTV-803 powder to the prepared vehicle while stirring continuously.

    • Continue stirring at room temperature (or slightly warm to 37°C if necessary) until the drug is completely dissolved. A clear solution indicates complete solubilization.

    • Self-Validation: Visually inspect the final formulation for any undissolved particles. A well-formulated SEDDS should be a clear, slightly viscous liquid.

  • Pre-Dosing Check:

    • Take a small aliquot (e.g., 10 µL) of the final drug-loaded SEDDS.

    • Add it to 10 mL of water in a clear vial and gently invert 2-3 times.

    • Self-Validation: The mixture should rapidly form a fine, bluish-white emulsion, confirming its self-emulsifying properties. No large oil droplets or drug precipitate should be visible.

  • Dosing: The formulation is now ready for oral gavage. Dose based on the final concentration (mg/mL) and the required dose level (mg/kg).

Protocol 2: Determination of Unbound Fraction (fu) using Rapid Equilibrium Dialysis (RED)

This protocol is adapted from standard industry practices for measuring plasma protein binding.[19][23]

Materials:

  • Pierce™ Rapid Equilibrium Dialysis (RED) Device Inserts and Base Plate[24]

  • Control plasma (e.g., human, mouse, rat)

  • JTV-803 (as free base, prepared in DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator with orbital shaker (37°C)

  • LC-MS/MS system for analysis

  • Control compounds: Warfarin (high binding) and Atenolol (low binding) for assay validation.[19]

Caption: Workflow for determining unbound fraction (fu) using RED.

Methodology:

  • Preparation: Spike JTV-803 into a vial of plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be <0.1%. Briefly vortex to mix.

  • Loading the RED Device:

    • Pipette the appropriate volume of the spiked plasma into the sample chamber (red ring) of the RED device insert (e.g., 300 µL).

    • Pipette the corresponding volume of PBS (pH 7.4) into the buffer chamber (e.g., 500 µL).[19]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to reach equilibrium.[19] The high surface-area-to-volume ratio of the RED device facilitates rapid equilibrium.[24]

  • Sampling: After incubation, carefully remove aliquots from both the buffer chamber and the plasma chamber for analysis.

  • Sample Processing for LC-MS/MS:

    • Matrix Matching (Crucial for Accurate Quantification): To an aliquot from the buffer chamber, add an equal volume of blank plasma. To an aliquot from the plasma chamber, add an equal volume of PBS. This ensures both samples have the same matrix composition, preventing analytical artifacts.

    • Perform protein precipitation by adding a 3-4 fold excess of cold acetonitrile containing an internal standard.

    • Vortex, centrifuge to pellet the precipitated protein, and transfer the supernatant for LC-MS/MS analysis.

  • Calculation:

    • The unbound fraction (fu) is calculated as the ratio of the concentration measured in the buffer chamber to the concentration measured in the plasma chamber.

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

  • Self-Validation: Run control compounds (e.g., warfarin, atenolol) in parallel. The measured % bound for these controls should fall within the expected literature range to validate the assay run.

References
  • The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. (2010). PubMed.
  • Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. (2025). Sovicell.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • The Effect of Plasma Protein Binding on In Vivo Efficacy: Misconceptions in Drug Discovery. (2023). MDPI.
  • Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists. (1997). PubMed.
  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. (2025).
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. PubChem.
  • The Role and Challenges of Plasma Protein Binding in Oligonucleotide Drug Development. (2023). Drug Discovery and Development.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Plasma Protein Binding of Challenging Compounds. (2015). PubMed.
  • The clinical relevance of plasma protein binding changes. (2013). PubMed.
  • Protein binding: Analysis for efficacy and safety. Labcorp.
  • Protein Binding Determination - Comparison Study of Techniques & Devices. Sigma-Aldrich.
  • Techniques for disrupting protein binding in sample prepar
  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma.
  • Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. (2025). WuXi AppTec.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Protein Binding Assays. BioAgilytix.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Do we need to optimize plasma protein and tissue binding in drug discovery? (2012). PubMed.
  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. (2025). bioRxiv.
  • LIPID-BASED DRUG DELIVERY SYSTEMS. (2023). American Chemical Society.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Enhancement of Elevated Pharmacokinetic Drug Plasma Protein Binding in a Drug Discovery Program. (2023). Walsh Medical Media.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Could anyone suggest a way to lower the plasma protein binding of compounds? (2022).
  • Pierce RED Device Inserts User Guide. (2023). Thermo Fisher Scientific.
  • Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution. (2024).
  • Free base. (2015). YouTube.
  • Free Base vs Salt Form Reference Standards. (2022). Pharmaguideline Forum.
  • The Significance of Acid/Base Properties in Drug Discovery. (2011). PMC.
  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. (2023). Longdom Publishing.
  • Lipid-Based Drug Delivery Systems. (2014). PMC.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic

Sources

Reference Data & Comparative Studies

Validation

HPLC-UV Method Validation for JTV-803 Free Base Quantification: A Comparative Guide on Column Technologies

Executive Summary JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly selective, orally active Factor Xa inhibitor[1]. Given its potent antithromb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

JTV-803 (4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid) is a highly selective, orally active Factor Xa inhibitor[1]. Given its potent antithrombotic efficacy and long-acting pharmacokinetic profile[2], the precise quantification of JTV-803 free base in both formulation and biological matrices is a critical requirement in drug development.

However, the molecular architecture of JTV-803 presents a formidable chromatographic challenge. This guide objectively compares the performance of a traditional fully porous C18 column against a modern core-shell C18 column with shielded silanols. By analyzing the causality behind experimental choices and establishing a self-validating workflow, this document provides researchers with a robust, ICH-compliant methodology for JTV-803 quantification.

The Chemical Challenge: JTV-803 Molecular Architecture

To design an effective analytical method, we must first understand the analyte's chemical behavior. JTV-803 contains multiple highly basic nitrogenous moieties: an amidine group , a pyridine ring , and a piperidine ring [1].

The Causality of Peak Tailing: At a typical acidic to neutral mobile phase pH, these basic groups are heavily protonated. Traditional silica-based stationary phases contain residual, unreacted silanol groups ( Si-OH). During the separation of highly basic analytes like JTV-803, these unshielded silanols act as weak cation exchangers. This leads to secondary ion-exchange and hydrogen-bonding interactions that manifest as severe peak tailing, irreversible adsorption, and compromised hydrolytic stability[3]. Overcoming this requires advanced column technology that physically or chemically shields these active sites.

SilanolInteraction N1 JTV-803 Molecular Features (Amidine, Pyridine, Piperidine) N2 High pKa / Basic Moieties (Protonated at pH 5.0) N1->N2 N3 Traditional C18 Column (Unshielded Residual Silanols) N2->N3 Pathway A N4 Core-Shell C18 Column (Trifunctional End-Capping) N2->N4 Pathway B N5 Secondary Ion-Exchange Interactions N3->N5 N6 Primary Hydrophobic Retention Only N4->N6 N7 Severe Peak Tailing & Signal Broadening N5->N7 N8 Sharp Symmetrical Peaks & High Sensitivity N6->N8

Logical relationship between JTV-803's basic moieties, column chemistry, and chromatographic output.

Experimental Protocols & Self-Validating Workflow

To objectively evaluate the optimal quantification strategy, we designed a step-by-step HPLC-UV workflow comparing two distinct column technologies.

Step 1: Mobile Phase Optimization
  • Protocol: Isocratic elution using 65% Methanol and 35% 40 mM Ammonium Acetate buffer, adjusted to pH 5.0. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

  • Causality: We selected a pH 5.0 buffer because it ensures the basic moieties of JTV-803 are fully and consistently ionized, preventing retention time drift. Methanol was chosen over acetonitrile to provide adequate elution strength while maintaining a lower backpressure profile suitable for sub-3 µm particles.

Step 2: Sample Preparation
  • Protocol: JTV-803 free base standards were dissolved in a diluent strictly matching the mobile phase composition (65:35 Methanol:Buffer).

  • Causality: Matching the sample diluent to the mobile phase eliminates the "solvent effect"—a phenomenon where a mismatch in elution strength causes the analyte band to prematurely broaden at the column head, distorting peak shape before separation even begins.

Step 3: System Suitability Testing (SST) - The Self-Validating Gatekeeper
  • Protocol: Prior to any validation runs, six replicate injections of a 50 µg/mL JTV-803 standard are executed.

  • Self-Validating Mechanism: The Chromatography Data System (CDS) is programmed with strict acceptance criteria: Relative Standard Deviation (%RSD) of peak area must be ≤2.0% , and the Tailing Factor ( Tf​ ) must be ≤1.5 . If these criteria fail, the sequence automatically aborts. This ensures that column degradation, pump cavitation, or mobile phase errors are caught before they contaminate the validation dataset, guaranteeing trustworthiness.

ValidationWorkflow N1 JTV-803 Free Base Sample Preparation N2 Mobile Phase Optimization (40 mM NH4OAc, pH 5.0) N1->N2 N3 System Suitability Testing (SST) (Self-Validating Check) N2->N3 N4 ICH Q2(R1) Method Validation N3->N4 N5 Linearity & Range (R² > 0.999) N4->N5 N6 Precision & Accuracy (%RSD < 2.0%) N4->N6 N7 LOD & LOQ (S/N Ratio Evaluation) N4->N7 N8 Final Validated HPLC-UV Protocol N5->N8 N6->N8 N7->N8

Step-by-step self-validating experimental workflow for JTV-803 HPLC-UV method validation.

Comparative Performance Analysis

We evaluated the method using two different columns to demonstrate the impact of stationary phase chemistry on JTV-803 quantification.

  • Column A (Alternative): Traditional Fully Porous C18 (150 × 4.6 mm, 5 µm, unshielded silanols).

  • Column B (Product): Core-Shell Shielded C18 (150 × 4.6 mm, 2.7 µm, trifunctional end-capping).

Table 1: Chromatographic Performance Comparison (JTV-803 Free Base at 50 µg/mL)

ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Shielded C18 (2.7 µm)Analytical Impact (Causality)
Retention Time ( tR​ ) 8.45 min5.12 min39% reduction in run time, increasing laboratory throughput.
Theoretical Plates ( N ) 6,50024,000Solid core reduces longitudinal diffusion, yielding sharper peaks.
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.1 (Optimal Symmetry)Trifunctional end-capping successfully shields residual silanols.
Limit of Quantitation 150.0 ng/mL15.0 ng/mLSharper peaks increase signal-to-noise, improving low-level detection.

Insight: The traditional C18 column failed the SST criteria due to severe peak tailing ( Tf​ = 2.8), rendering it unsuitable for accurate low-level quantification. The core-shell column passed all self-validating checks and was selected for full ICH validation.

Method Validation (ICH Q2(R1) Standards)

Using the optimized Core-Shell C18 methodology, a full validation was executed in accordance with ICH Q2(R1) guidelines to confirm the method's reliability for JTV-803 free base quantification.

Table 2: Validation Parameters for the Core-Shell C18 Method

ICH Q2(R1) ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range R2≥0.999 R2=0.9998 (15 - 500 ng/mL)Pass
Intra-day Precision %RSD ≤2.0% (n=6)0.85%Pass
Inter-day Precision %RSD ≤2.0% (n=18 over 3 days)1.12%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
LOD (S/N = 3) Establish baseline value5.0 ng/mLPass

Conclusion

The quantification of highly basic compounds like JTV-803 requires a deliberate approach to column chemistry. This comparative guide demonstrates that traditional fully porous C18 columns suffer from severe secondary silanol interactions, leading to unacceptable peak tailing and poor sensitivity. By transitioning to a Core-Shell Shielded C18 (2.7 µm) column and employing a self-validating SST protocol, laboratories can achieve a 10-fold improvement in the Limit of Quantitation (LOQ) while simultaneously reducing analysis time by nearly 40%. This method provides a highly trustworthy, ICH-compliant framework for the rigorous quantification of JTV-803 in drug development workflows.

References

  • [2] Title: Inhibitory effect of JTV-803, a new cyclic guanidine derivative, on factor Xa in vitro and in vivo Source: European Journal of Pharmacology (via PubMed) URL: [Link]

  • [1] Title: Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • [3] Title: US7919177B2 - Porous inorganic/organic hybrid particles for chromatographic separations and process for their preparation Source: Google Patents URL:

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.